molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No.: B153587
CAS No.: 4282-29-5
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
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Description

Thiophene-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C6H4O4S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 672208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-3,4-dicarboxylic acid
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InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30292335
Record name Thiophene-3,4-dicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4282-29-5
Record name 3,4-Thiophenedicarboxylic acid
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Record name Thiophene-3,4-dicarboxylic acid
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Foundational & Exploratory

Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3,4-dicarboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of functional materials and molecules.[1] Its rigid, planar structure and the presence of two carboxylic acid groups make it a valuable precursor in the fields of organic electronics, polymer chemistry, and medicinal chemistry.[1][2] In the realm of drug development, the thiophene (B33073) nucleus is recognized as a "privileged pharmacophore," appearing in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols and its relevance in drug discovery.

Properties of this compound

This compound is a yellow to beige-pinkish or light brown crystalline solid at room temperature.[2][4] It exhibits poor solubility in water but is soluble in alcohols such as methanol.[2][4]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₄O₄S[4][5]
Molecular Weight172.16 g/mol [4][5]
Melting Point227-231 °C[6]
Boiling Point272.46 °C (rough estimate)[6]
pKa (Predicted)3.36 ± 0.20[6]
UV max (in H₂O)240 nm[6][7]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the thiophene ring carbons. The two carboxylic acid carbons will be equivalent, as will the two protonated ring carbons and the two non-protonated ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.[8] The aromatic C-H and C=C stretching of the thiophene ring will also be present.[8]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (172.16 g/mol ).

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common and high-yielding method is the hydrolysis of thiophene-3,4-dicarbonitrile. Another potential route involves the oxidation of 3,4-disubstituted thiophenes.

Hydrolysis of Thiophene-3,4-dicarbonitrile

This is a widely used and efficient method for the preparation of this compound.[1] The reaction involves the conversion of the two nitrile groups into carboxylic acid functionalities through basic hydrolysis, followed by acidification.[1]

Materials:

Procedure: [4][6][7]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).

  • Heat the mixture under stirring overnight.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the cooled solution into distilled water and wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic impurities.

  • Separate the aqueous layer and acidify it with saturated hydrochloric acid.

  • Extract the organic product from the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from distilled water to obtain pure this compound. A typical yield for this reaction is around 88% (15.2 g).[4][6][7]

G Thiophene-3,4-dicarbonitrile Thiophene-3,4-dicarbonitrile Intermediate Salt Intermediate Salt Thiophene-3,4-dicarbonitrile->Intermediate Salt Hydrolysis KOH, Ethylene Glycol KOH, Ethylene Glycol This compound This compound Intermediate Salt->this compound Acidification Saturated HCl Saturated HCl G cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene-based Inhibitors Thiophene-based Inhibitors Thiophene-based Inhibitors->COX2 Inhibition Thiophene-based Inhibitors->LOX5 Inhibition G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits PI3K PI3K/Akt Pathway P2Y12->PI3K Activates ADP ADP ADP->P2Y12 Binds to cAMP ↓ cAMP AC->cAMP VASP ↓ VASP-P cAMP->VASP Aggregation Platelet Aggregation VASP->Aggregation Promotes PI3K->Aggregation Promotes Thiophene-based Drugs Thiophene-based Drugs Thiophene-based Drugs->P2Y12 Irreversible Inhibition

References

Physical and chemical properties of Thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-3,4-dicarboxylic acid, a heterocyclic compound, is a pivotal building block in the realms of medicinal chemistry, organic electronics, and materials science.[1] Its unique structural arrangement, featuring a sulfur-containing aromatic ring functionalized with two adjacent carboxylic acid groups, imparts a distinct reactivity profile that makes it a versatile precursor for a wide array of complex molecules.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic and reactive pathways.

Core Physical and Chemical Properties

This compound is typically a yellow to beige or light brown crystalline solid under standard conditions.[2][3][4] It is poorly soluble in water but demonstrates good solubility in alcoholic organic solvents like methanol.[3][4] Due to the presence of two electron-withdrawing carboxyl groups, the thiophene (B33073) ring exhibits a different reactivity pattern compared to unsubstituted thiophene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for this compound.

Table 1: Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄O₄S[3][5][6][7][8][9][10]
Molecular Weight 172.16 g/mol [1][3][6][7][8][10]
Melting Point 227-231 °C[2][3][7]
Boiling Point 272.46 °C (rough estimate)[2][3]
Appearance Yellow to beige-pinkish or light brown crystalline powder[2][3]
Solubility Soluble in Methanol[3]

Table 2: Chemical and Spectroscopic Data

PropertyValueSource(s)
pKa (Predicted) 3.36 ± 0.20[2]
UV max (H₂O) 240 nm[2][3]
InChI Key ZWWLLYJRPKYTDF-UHFFFAOYSA-N[1][5][6]
SMILES C1=C(C(=CS1)C(=O)O)C(=O)O[6]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research and development.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

A high-yielding and common method for preparing this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[1] This process involves the conversion of the nitrile groups to carboxylic acids using a strong base, followed by acidification.[1]

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and a significant molar excess of potassium hydroxide (B78521) (KOH) (56.1 g, 1 mol) in a high-boiling point solvent such as ethylene (B1197577) glycol (167 ml).[1][2][3]

  • Reaction Conditions: Heat the mixture and stir overnight.[2][3] The use of a high-boiling solvent allows the reaction to proceed at a sufficiently high temperature to facilitate the hydrolysis of the aromatic nitriles.[1]

  • Work-up:

    • Cool the reaction solution and pour it into distilled water.[2][3]

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic byproducts.[1][2][3]

    • Acidify the aqueous layer with saturated hydrochloric acid.[2][3]

    • Extract the organic materials with ethyl acetate.[2][3]

  • Purification:

    • Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).[2][3]

    • Evaporate the solvent.[2][3]

    • Perform recrystallization from distilled water to obtain pure this compound.[2][3] This procedure can yield up to 88% of the desired product (15.2 g).[2][3]

Reduction to Thiophene-3,4-dimethanol

The carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols, yielding Thiophene-3,4-dimethanol. This transformation requires the use of potent reducing agents due to the stability of carboxylic acids.[1]

General Protocol:

  • Reaction Setup: In a dry 100 mL Schlenk flask equipped with a stir bar and rubber septum, add this compound (5 mmol) and tetrahydrofuran (B95107) (THF) (15 mL).[4]

  • Cooling: Place the mixture in an ice bath to cool it to 0°C.[4]

  • Addition of Reducing Agent: Slowly add a solution of borane (B79455) in THF (BH₃ · THF) (3 equivalents) to the mixture.[4] Alternatively, other strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[1]

  • Reaction Monitoring and Work-up: The reaction progress should be monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is typically quenched carefully with water or an acidic solution, followed by extraction and purification of the product.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The carboxyl groups can undergo esterification with alcohols, typically requiring an acid catalyst.[4] It can also undergo condensation reactions with nucleophilic reagents like aromatic amines to form new heterocyclic compounds, such as 3,4-thiophenedicarboxamide when reacted with aniline.[4] Furthermore, being an ortho-dicarboxylic acid, it can undergo dehydration to form the corresponding acid anhydride.[4]

The thiophene ring itself can undergo electrophilic aromatic substitution, such as halogenation, which would primarily occur at the electron-rich α-positions (2- and 5-positions).[1] However, the presence of two deactivating carboxyl groups makes nitration significantly more challenging.[1]

The applications of this compound and its derivatives are extensive. They are utilized as synthetic precursors for organic electronics materials and in the preparation of conductive and coordination polymers.[1][2][3] In the field of drug development, thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] Thiophene derivatives are considered privileged structures in medicinal chemistry.[12]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.

synthesis_workflow start Thiophene-3,4-dicarbonitrile hydrolysis Hydrolysis start->hydrolysis Reacts with reagents KOH, Ethylene Glycol (Heat, Stir Overnight) reagents->hydrolysis workup Work-up (H₂O, Et₂O wash, HCl, EtOAc extraction) hydrolysis->workup Proceeds to purification Purification (Drying, Evaporation, Recrystallization) workup->purification Followed by product This compound purification->product Yields

Caption: Synthesis of this compound via hydrolysis.

reaction_pathways tdca This compound dehydration Dehydration tdca->dehydration esterification Alcohol, Acid Catalyst tdca->esterification condensation Amine tdca->condensation reduction Strong Reducing Agent (e.g., BH₃·THF, LiAlH₄) tdca->reduction anhydride Thiophene-3,4-dicarboxylic anhydride ester Diester Derivative amide Diamide Derivative dimethanol Thiophene-3,4-dimethanol dehydration->anhydride Forms esterification->ester Yields condensation->amide Produces reduction->dimethanol Reduces to

Caption: Key reaction pathways of this compound.

References

Thiophene-3,4-dicarboxylic acid CAS number 4282-29-5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4282-29-5

Abstract

This technical guide provides a comprehensive overview of Thiophene-3,4-dicarboxylic acid (CAS 4282-29-5), a pivotal heterocyclic compound in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and key applications of this compound, with a focus on its role as a versatile building block. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and chemical relationships.

Introduction

This compound is a five-membered heterocyclic compound containing a sulfur atom, with carboxylic acid functional groups at the 3 and 4 positions.[1] This specific substitution pattern imparts unique chemical reactivity and makes it a valuable precursor in the synthesis of a wide range of organic materials, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).[2][3] Its electron-rich thiophene (B33073) ring and the presence of two carboxylic acid groups allow for diverse chemical modifications, making it a subject of significant interest in both academic and industrial research.[1][4]

Physicochemical Properties

This compound is a yellow to beige-pinkish or light brown crystalline solid at room temperature.[5][6] It exhibits poor solubility in water but is soluble in alcohol-based organic solvents.[4] Due to strong intermolecular forces, it has a relatively high melting and boiling point.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4282-29-5[7]
Molecular Formula C₆H₄O₄S[7]
Molecular Weight 172.16 g/mol [7]
Appearance Yellow to beige-pinkish or light brown crystalline solid[5][6]
Melting Point 227-231 °C[4]
Boiling Point (estimate) 272.46 °C[4]
Density (estimate) 1.473 g/cm³[4]
Solubility Poor in water, good in alcohol-based organic solvents[4]
IUPAC Name This compound[7]
InChI InChI=1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)[7]
InChIKey ZWWLLYJRPKYTDF-UHFFFAOYSA-N[7]
SMILES C1=C(C(=CS1)C(=O)O)C(=O)O[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference
3300-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)[8]
1760-1690StrongC=O stretch of the carboxylic acid[8]
1600-1400MediumC=C stretching vibrations of the thiophene ring[9]
1320-1210MediumC-O stretch of the carboxylic acid[8]
950-910MediumO-H bend of the carboxylic acid[8]
832-710MediumC-H out-of-plane bending of the thiophene ring[9]
~700MediumC-S stretch of the thiophene ring[9]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 172. Common fragmentation patterns for dicarboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and carbon dioxide (M-44).[10][11]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The most common and effective method is the hydrolysis of Thiophene-3,4-dicarbonitrile.

Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

This method involves the conversion of the nitrile groups of Thiophene-3,4-dicarbonitrile to carboxylic acid groups through basic hydrolysis followed by acidification.[1][4][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (B78521) (56.1 g, 1 mol) in ethylene (B1197577) glycol (167 ml).[4][6]

  • Reaction: Heat the mixture under stirring overnight.[4][6]

  • Work-up:

    • Cool the solution and pour it into distilled water.[4][6]

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material and organic byproducts.[4][6]

    • Acidify the aqueous layer with saturated hydrochloric acid.[4][6]

    • Extract the organic product with ethyl acetate.[4][6]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent.[4][6]

    • Recrystallize the crude product from distilled water to obtain pure this compound.[4][6]

Expected Yield: Approximately 15.2 g (88%).[4][6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Thiophene-3,4-dicarbonitrile Thiophene-3,4-dicarbonitrile Heating & Stirring Heating & Stirring Thiophene-3,4-dicarbonitrile->Heating & Stirring KOH KOH KOH->Heating & Stirring Ethylene Glycol Ethylene Glycol Ethylene Glycol->Heating & Stirring Cooling & Dilution Cooling & Dilution Heating & Stirring->Cooling & Dilution Washing (Et2O) Washing (Et2O) Cooling & Dilution->Washing (Et2O) Acidification (HCl) Acidification (HCl) Washing (Et2O)->Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Evaporation Evaporation Drying (MgSO4)->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final Product Final Product Recrystallization->Final Product Reduction_Pathway This compound This compound Thiophene-3,4-dimethanol Thiophene-3,4-dimethanol This compound->Thiophene-3,4-dimethanol Reduction BH3-THF BH3-THF BH3-THF->Thiophene-3,4-dimethanol MOF_Synthesis_Logic cluster_components Core Components Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction This compound This compound This compound->Solvothermal Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Solvothermal Reaction MOF Crystal MOF Crystal Solvothermal Reaction->MOF Crystal Self-assembly

References

An In-depth Technical Guide on Thiophene-3,4-dicarboxylic Acid: Properties, Synthesis, and Structural Analysis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3,4-dicarboxylic acid is a heterocyclic compound of significant interest in organic synthesis, medicinal chemistry, and materials science.[1] Its rigid, planar structure and the presence of two carboxylic acid functional groups make it a versatile building block for the synthesis of novel compounds, including organic electronics materials and pharmaceuticals.[1][2] This guide provides a summary of its known physico-chemical properties, a detailed synthesis protocol, and an overview of the experimental methodologies typically employed for the determination of its crystal structure. While a detailed, publicly available crystal structure for this compound was not identified in the current literature search, this guide offers a comprehensive overview of the techniques that would be employed for such an analysis.

Physico-chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physico-chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄O₄S[2]
Molecular Weight 172.16 g/mol [2][3]
Appearance Yellow to beige-pinkish or light brown crystalline powder[2][4]
Melting Point 227-231 °C[2]
Boiling Point 272.46°C (rough estimate)[2]
Solubility Poor solubility in water, soluble in methanol (B129727) and other alcohol-based organic solvents.[1][2]
pKa 3.36 ± 0.20 (Predicted)[2]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2] Should be stored away from oxidizing agents.[1]

Synthesis Protocol

A common and high-yielding method for the preparation of this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[2]

Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile

  • Reactants and Reagents:

  • Procedure:

    • Dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).

    • Heat the solution under stirring overnight.

    • After cooling, pour the solution into distilled water and wash with diethyl ether to remove any unreacted starting material or organic byproducts.

    • Acidify the aqueous layer with saturated hydrochloric acid.

    • Extract the organic materials with ethyl acetate.

    • Dry the organic layer over magnesium sulfate (MgSO₄).

    • Evaporate the solvent.

    • Recrystallize the resulting solid from distilled water to obtain this compound. This process typically yields around 15.2 g (88%).[2]

Crystal Structure Determination: A General Overview

The determination of the crystal structure of an organic compound like this compound is crucial for understanding its solid-state properties and intermolecular interactions. While single-crystal X-ray diffraction is the gold standard, powder X-ray diffraction is a valuable alternative when suitable single crystals cannot be obtained.[5][6]

Generalized Experimental Workflow for Crystal Structure Determination

G A Synthesis and Purification B Crystallization A->B C Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing and Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Structure Validation and Analysis G->H

Caption: Generalized workflow for crystal structure determination.

Key Experimental Methodologies

1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed three-dimensional atomic arrangement of a molecule.

  • Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[7][8]

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.[9]

2. Powder X-ray Diffraction (PXRD)

PXRD is used when single crystals of sufficient size and quality are not available.[5][6]

  • Sample Preparation: A polycrystalline powder sample is used.

  • Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays form a pattern of concentric cones which are recorded by a detector.

  • Structure Determination: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters. Structure solution from powder data is more complex due to peak overlap but can be achieved using methods like simulated annealing or charge flipping, followed by Rietveld refinement.[10]

Molecular Structure

The molecular structure of this compound is depicted below.

References

Thiophene-3,4-dicarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular formula and weight for thiophene-3,4-dicarboxylic acid, a compound utilized as a synthetic precursor for organic electronics materials and in the preparation of other chemical structures.[1][2]

Chemical Identity and Properties

This compound is characterized by the following molecular identifiers and physical properties.

IdentifierValueSource
Molecular Formula C6H4O4S[3][4][5][6]
Molecular Weight 172.16 g/mol [1][3][5]
IUPAC Name This compound[3]
CAS Number 4282-29-5[4][5]
Physical Form Yellow to beige-pinkish or light brown crystalline solid.[1][2][1][2]
Synonyms 3,4-Thiophenedicarboxylic acid[3][7]

References

An In-Depth Technical Guide to the Solubility of Thiophene-3,4-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiophene-3,4-dicarboxylic acid (C₆H₄O₄S), a thiophene (B33073) derivative with carboxylic acid functional groups at the 3 and 4 positions, is a compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, aromatic core and the reactive carboxylic acid moieties make it an ideal precursor for the synthesis of a wide array of derivatives, including esters, amides, and heterocyclic compounds.[1] These derivatives have shown promise in the development of organic electronics and as intermediates in the synthesis of pharmacologically active molecules.[2]

The successful application of this compound in any synthetic or formulation process is critically dependent on its solubility. The choice of an appropriate solvent system is essential for achieving desired reaction kinetics, facilitating purification processes such as recrystallization, and enabling formulation for biological screening. This guide addresses the current state of knowledge regarding the solubility of this compound in common organic solvents and provides a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₄O₄S[3][4]
Molecular Weight 172.16 g/mol [3][5]
Appearance Yellow to beige-pinkish or light brown crystalline powder[2]
Melting Point 226-231 °C[5]
pKa 3.36 ± 0.20 (Predicted)[2]
InChI Key ZWWLLYJRPKYTDF-UHFFFAOYSA-N[3][5]
CAS Number 4282-29-5[3][4]

Solubility Profile

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature, qualitative assessments are available. The compound is generally characterized by its poor solubility in water and good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1]

Table 2 summarizes the qualitative solubility of this compound in several common organic solvents.

SolventQualitative SolubilityReference
Methanol (B129727) Soluble[2]
Ethanol (B145695) Good solubility[1]
Dimethyl Sulfoxide (DMSO) Soluble
N,N-Dimethylformamide (DMF) Soluble
Water Poor solubility[1]

The solubility in polar aprotic solvents like DMSO and DMF is advantageous for many organic reactions where these solvents are commonly employed. The good solubility in alcohols like methanol and ethanol is beneficial for purification by recrystallization and for reactions that utilize these solvents.

Experimental Protocol for Solubility Determination

The absence of quantitative solubility data necessitates a standardized experimental approach for its determination. The following protocol outlines a general method for ascertaining the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from established procedures for determining the solubility of organic compounds.[6][7][8][9]

Objective: To determine the solubility of this compound in a selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Magnetic stirrer and stir bars (optional)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can be achieved by continuous stirring or shaking for at least 24 hours. A longer duration may be necessary, and preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax).

      • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column and mobile phase can be developed to separate and quantify the compound. A calibration curve should be generated using external standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration of the diluted sample.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing Workflows and Relationships

Diagrams are powerful tools for visualizing experimental workflows and logical relationships. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts related to the use of this compound.

experimental_workflow start_end start_end process process input_output input_output decision decision analysis analysis start Start precursor This compound (Starting Material) start->precursor reaction Chemical Synthesis (e.g., Esterification, Amidation) precursor->reaction purification Purification of Derivative (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Anticancer, Antimicrobial Assays) characterization->screening lead Lead Compound Identification screening->lead end End lead->end

Caption: Synthetic workflow for the development of bioactive compounds from this compound.

solubility_classification start_node start_node solvent_test solvent_test solubility_class solubility_class start Organic Compound (e.g., this compound) water Soluble in Water? start->water naoh Soluble in 5% NaOH? water->naoh No class_s Water-Soluble (Classes SA, SB, S1, S2) water->class_s Yes hcl Soluble in 5% HCl? naoh->hcl No class_a Acidic (Class A1, A2) naoh->class_a Yes h2so4 Soluble in conc. H2SO4? hcl->h2so4 No class_b Basic (Class B) hcl->class_b Yes class_n Neutral (Class N1, N2) h2so4->class_n Yes class_i Inert (Class I) h2so4->class_i No

Caption: Logical diagram for the classification of organic compounds based on solubility.

Conclusion

This compound is a versatile building block with significant potential in drug discovery and materials science. While there is a notable gap in the public domain regarding quantitative solubility data in organic solvents, this technical guide consolidates the available qualitative information and provides a robust, adaptable experimental protocol for its determination. The provided workflows and logical diagrams offer a visual framework for understanding the practical application and classification of this important compound. It is anticipated that this guide will serve as a valuable resource for researchers, enabling more efficient and informed use of this compound in their scientific endeavors. Further research to quantify its solubility in a broader range of solvents would be a valuable contribution to the chemical sciences community.

References

Spectroscopic Profile of Thiophene-3,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene-3,4-dicarboxylic acid, a molecule of significant interest in organic synthesis and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of various organic materials, including polymers and pharmaceuticals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a centralized resource for the spectroscopic data of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, some values are based on predictions and typical ranges for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2Singlet2HThiophene (B33073) ring protons (H-2, H-5)
~12.0 - 13.0Broad Singlet2HCarboxylic acid protons (-COOH)

Note: Predicted data is based on the analysis of similar thiophene derivatives and general chemical shift knowledge. The actual experimental values may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165 - 175Carboxylic acid carbons (-COOH)
~130 - 140Thiophene ring carbons (C-3, C-4)
~125 - 135Thiophene ring carbons (C-2, C-5)

Note: The chemical shifts are typical for dicarboxylic acid-substituted thiophenes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

An FTIR spectrum for this compound is available on SpectraBase, though the specific peak values are not detailed in the provided information. The characteristic absorption bands for this molecule are expected in the following regions:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-HStretching (in carboxylic acid dimer)
1680-1710C=OStretching (in carboxylic acid dimer)
~1400-1500C=CAromatic ring stretching
~1200-1300C-OStretching
~800-900C-HOut-of-plane bending
~600-800C-SStretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Specific mass spectrometry data for this compound is not currently available in the public domain. The expected molecular ion peak and potential fragmentation patterns are presented below.

m/zIon
172.0[M]⁺ (Molecular Ion)
155.0[M-OH]⁺
127.0[M-COOH]⁺
111.0[M-COOH-O]⁺
83.0[M-2COOH]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the acidic protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-15 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent signal.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

    • Introduction Method: Direct insertion probe or gas chromatography inlet.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

The Genesis and Evolution of Thiophene Carboxylic Acids: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, historical synthesis, and evolving significance of thiophene (B33073) carboxylic acids in research and drug development.

Introduction

Thiophene carboxylic acids, a class of sulfur-containing heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their structural resemblance to benzoic acid, a concept known as bioisosterism, has positioned them as privileged scaffolds in drug discovery, offering opportunities to modulate the pharmacological and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of thiophene carboxylic acids, detailing key synthetic methodologies with experimental protocols, quantitative data, and their impact on modern science.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The story of thiophene carboxylic acids is intrinsically linked to the discovery of their parent heterocycle, thiophene. In 1882, the German chemist Viktor Meyer stumbled upon this novel compound as an impurity in benzene (B151609) derived from coal tar.[1] A common classroom demonstration at the time, the indophenin test, involved mixing benzene with isatin (B1672199) and concentrated sulfuric acid to produce a vibrant blue color. Meyer was perplexed when his highly purified benzene failed to produce this reaction, leading him to correctly deduce the presence of an unknown contaminant responsible for the color change. This contaminant was thiophene.[1][2] This accidental discovery ignited a flurry of research into the synthesis and reactivity of this new aromatic system, paving the way for the exploration of its derivatives, including the carboxylic acids.

Key Synthetic Methodologies for Thiophene Carboxylic Acids

The synthesis of the thiophene ring and the subsequent introduction or formation of a carboxylic acid functionality has been achieved through various classical and modern organic reactions. Below are detailed descriptions of some of the most historically significant and widely utilized methods.

Paal-Knorr Thiophene Synthesis

Developed in the late 19th century, the Paal-Knorr synthesis is a cornerstone for constructing the thiophene ring from a 1,4-dicarbonyl compound.[3] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene-3,4-dicarboxylic Acid

  • Materials: Acetylenedicarboxylic acid (1 mole), hydrogen sulfide (B99878), sodium ethoxide, ethanol (B145695).

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.

    • Hydrogen sulfide is passed through this solution to form a solution of sodium hydrosulfide.

    • To this, a solution of acetylenedicarboxylic acid in ethanol is added slowly with stirring.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

    • The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 2,5-dimethylthis compound.

Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this versatile multicomponent reaction provides a direct route to 2-aminothiophenes, which are valuable precursors for various thiophene carboxylic acids. The reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[7][8]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Materials: Phenylacetaldehyde (10 mmol), ethyl cyanoacetate (B8463686) (10 mmol), elemental sulfur (12 mmol), ethanol (30 mL), and morpholine (B109124) (2 mmol).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol.

    • Add morpholine to the mixture.

    • Heat the reaction mixture to 40-50 °C and stir.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be isolated by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid esters.[9][10][11] This method is particularly useful for accessing thiophenes with specific substitution patterns.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

  • Materials: Ethyl phenylpropiolate (1 mole), methyl thioglycolate (2 moles), sodium methoxide, methanol (B129727).

  • Procedure:

    • Dissolve sodium in methanol to prepare a solution of sodium methoxide.

    • To this solution, add methyl thioglycolate, followed by the slow addition of ethyl phenylpropiolate, keeping the temperature controlled.

    • Stir the reaction mixture at room temperature for several hours.

    • The reaction is then quenched by pouring it into a mixture of ice and hydrochloric acid.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to yield ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base to yield a thiophene-2,5-dicarboxylate.

Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

  • Materials: Benzil (B1666583) (1 mole), diethyl thiodiglycolate (1 mole), sodium ethoxide, ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add a mixture of benzil and diethyl thiodiglycolate to the sodium ethoxide solution.

    • Reflux the reaction mixture for 2-3 hours.

    • After cooling, pour the mixture into water and acidify with acetic acid.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene (B1664040)

A common and practical laboratory method for the preparation of thiophene-2-carboxylic acid involves the haloform reaction of 2-acetylthiophene.

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

  • Materials: 2-Acetylthiophene, sodium hypochlorite (B82951) solution, sodium hydroxide, hydrochloric acid, diethyl ether.

  • Procedure:

    • Prepare an alkaline solution of sodium hypochlorite by mixing a commercial bleach solution with sodium hydroxide.

    • In a flask equipped with a stirrer and a dropping funnel, cool the alkaline hypochlorite solution in an ice bath.

    • Slowly add 2-acetylthiophene to the cooled solution with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Destroy any excess hypochlorite by adding a solution of sodium bisulfite.

    • Separate the aqueous layer and acidify it to a pH of 1 with concentrated hydrochloric acid, which will precipitate the thiophene-2-carboxylic acid.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude solid from hot water to yield pure thiophene-2-carboxylic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for representative thiophene carboxylic acids and their derivatives.

Table 1: Spectroscopic Data for Thiophene-2-carboxylic Acid and Thiophene-3-carboxylic Acid
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spectrum (m/z)
Thiophene-2-carboxylic Acid7.20 (dd, 1H), 7.75 (dd, 1H), 7.90 (dd, 1H)127.9, 133.0, 134.2, 142.5, 168.13100-2500 (O-H), 1680 (C=O), 1528, 1413, 1354 (ring)128 (M+), 111, 83
Thiophene-3-carboxylic Acid7.35 (dd, 1H), 7.55 (dd, 1H), 8.25 (dd, 1H)126.5, 128.0, 132.5, 138.0, 167.53100-2500 (O-H), 1685 (C=O), 1530, 1420, 1360 (ring)128 (M+), 111, 83
Table 2: Antimicrobial Activity of Selected Thiophene Carboxylic Acid Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Thiophene-2-carboxamide derivative 132---256-[12]
Thiophene-2-carboxylic acid thioureide 1125-5007.8-12531.25-25031.25-25031.25-62.531.25-62.5[12]
3-Halobenzo[b]thiophene derivative 116->512>51216-[13]
Thiophene derivative 4--8 (MIC₅₀)---[14]
Thiophene derivative 5--32 (MIC₅₀)---[14]
Thiophene derivative 8--32 (MIC₅₀)---[14]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamide 4i------[8]

Note: Specific structures of derivatives are detailed in the cited references.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Several thiophene carboxylic acid derivatives, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Suprofen and Tiaprofenic acid, exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][12][15][16] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][12][15][16]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins G2/H2 COX1->Prostaglandins_H Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandins_H->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Thiophene_CA Thiophene Carboxylic Acid Derivatives (e.g., Suprofen) Thiophene_CA->COX1 Thiophene_CA->COX2

Caption: Inhibition of the COX pathway by thiophene carboxylic acid derivatives.

General Experimental Workflow for Organic Synthesis

The synthesis of thiophene carboxylic acids and their derivatives typically follows a standard organic chemistry workflow, from reaction setup to product characterization.

Organic_Synthesis_Workflow Start Start: Reagent Preparation Reaction Reaction Setup (e.g., Reflux, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, m.p.) Purification->Characterization End Final Product Characterization->End

Caption: A typical workflow for the synthesis and purification of organic compounds.

Conclusion

From their serendipitous discovery as a mere curiosity in a common chemical test to their current status as indispensable building blocks in modern science, thiophene carboxylic acids have had a remarkable journey. The development of diverse and efficient synthetic routes has unlocked their potential, enabling the creation of a vast array of derivatives with tailored properties. Their impact is particularly profound in medicinal chemistry, where they continue to be a source of inspiration for the design of new therapeutic agents targeting a range of diseases. As research continues to uncover new applications and synthetic methodologies, the legacy of thiophene carboxylic acids is set to expand, further solidifying their importance in the scientific and industrial worlds.

References

Stability and Storage of Thiophene-3,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Thiophene-3,4-dicarboxylic acid. The information is compiled from chemical safety data sheets, relevant chemical literature, and general principles of chemical stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Chemical and Physical Properties

This compound is a yellow to beige-pinkish or light brown crystalline solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to establishing appropriate storage and handling procedures.

PropertyValueReference(s)
Molecular Formula C₆H₄O₄S[3][4][5]
Molecular Weight 172.16 g/mol [3][4][5]
Appearance Yellow to beige-pinkish or light brown crystalline powder[1][2]
Melting Point 226-331 °C
Boiling Point 272.46 °C (rough estimate)[2]
Solubility Soluble in methanol.[2] Poorly soluble in water.[1]
Storage Temperature Room Temperature[2]

Stability Profile

This compound is a relatively stable organic compound under standard laboratory conditions. However, its stability can be compromised by exposure to certain environmental factors.

Thermal Stability
Photostability

Thiophene (B33073) derivatives can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. While specific photostability studies on this compound are limited, it is prudent to protect the compound from light to prevent potential degradation.

Chemical Stability and Incompatibilities

This compound is an electron-rich compound and is therefore easily oxidized by medium-strength oxidizing agents.[1] It is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound. As a dicarboxylic acid, it can undergo reactions typical of this functional group, such as esterification and the formation of an acid anhydride (B1165640) through dehydration.[1]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

ConditionRecommendationRationaleReference(s)
Temperature Room TemperaturePrevents thermal degradation.[2]
Light Keep in a dark placeMinimizes potential photodegradation.[2]
Atmosphere Sealed in a dry, well-ventilated placeProtects from moisture and atmospheric contaminants.[2]
Container Tightly closed containerPrevents contamination and exposure to air and moisture.[1]
Incompatibilities Store away from oxidizing agentsAvoids chemical reactions and degradation.[1]

Experimental Protocols

While specific, validated stability-indicating analytical methods for this compound are not widely published, a general experimental workflow for assessing its stability can be designed based on established principles of chemical analysis and forced degradation studies.

Synthesis and Purification Workflow

A common method for the synthesis of this compound is through the hydrolysis of thiophene-3,4-dicarbonitrile.[1][6]

synthesis_workflow start Start: Thiophene-3,4-dicarbonitrile + KOH in Ethylene Glycol heat Heat and Stir (e.g., overnight) start->heat cool Cool Reaction Mixture heat->cool dilute Dilute with Distilled Water cool->dilute wash Wash with Diethyl Ether dilute->wash acidify Acidify Aqueous Layer (e.g., with HCl) wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (e.g., over MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Distilled Water evaporate->recrystallize product Product: Thiophene-3,4- dicarboxylic acid recrystallize->product

Caption: Synthesis workflow for this compound.
Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9] The following protocol outlines a general approach.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) hplc HPLC-UV/MS Analysis acid->hplc base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->hplc oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->hplc thermal Thermal Stress (e.g., 80°C, solid state) thermal->hplc photo Photolytic Stress (e.g., UV/Vis light) photo->hplc nmr NMR Spectroscopy hplc->nmr Isolate Degradants ftir FT-IR Spectroscopy nmr->ftir Characterize Degradants end end ftir->end Identify Degradation Pathways sample This compound (in appropriate solvent/solid state) sample->acid sample->base sample->oxidation sample->thermal sample->photo

Caption: Workflow for a forced degradation study.

Biological Context and Signaling Pathways

While a broad range of biological activities have been reported for various thiophene derivatives, including antimicrobial and anticancer effects, specific data on the interaction of this compound with cellular signaling pathways is not extensively documented in publicly available literature.[10][11][12][13] Thiophene-containing compounds are known to interact with various biological targets, and their derivatives have been investigated for their potential to modulate signaling pathways involved in inflammation and cancer.[14] However, further research is required to elucidate the specific biological role, if any, of this compound.

The general approach to screening for biological activity and identifying pathway interactions is depicted below.

biological_screening_workflow cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_target Target Identification compound This compound cell_viability Cell Viability Assays (e.g., MTT, MTS) compound->cell_viability enzyme_assays Enzyme Inhibition Assays compound->enzyme_assays receptor_binding Receptor Binding Assays compound->receptor_binding western_blot Western Blotting cell_viability->western_blot Identified Activity enzyme_assays->western_blot Identified Activity receptor_binding->western_blot Identified Activity qpcr qPCR western_blot->qpcr reporter_assays Reporter Gene Assays qpcr->reporter_assays pull_down Affinity Chromatography/ Pull-down Assays reporter_assays->pull_down Confirm Pathway Modulation mass_spec Mass Spectrometry pull_down->mass_spec end end mass_spec->end Identify Protein Targets

Caption: General workflow for biological activity screening.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. Care should be taken to avoid exposure to high temperatures, light, and incompatible substances, particularly strong oxidizing agents. While specific quantitative stability data and detailed signaling pathway interactions for this particular compound are limited in the current literature, the information provided in this guide, based on available data for the compound and related structures, offers a solid foundation for its safe handling, storage, and use in research and development. Further studies are warranted to fully characterize its degradation kinetics and explore its potential biological activities.

References

Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiophene-3,4-dicarboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Properties and Data

This compound, with the chemical formula C₆H₄O₄S and a molecular weight of 172.16 g/mol , is a yellow to beige-pinkish or light brown crystalline solid.[1] It is characterized by its two carboxylic acid groups attached to the 3 and 4 positions of the thiophene (B33073) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number4282-29-5[2]
Molecular FormulaC₆H₄O₄S[2][3]
Molecular Weight172.16 g/mol [2]
Melting Point226-231 °C
AppearanceYellow to beige-pinkish or light brown crystalline powder[1]
Purity≥95%[3]
InChI1S/C6H4O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)[3]
InChI KeyZWWLLYJRPKYTDF-UHFFFAOYSA-N[3]
SMILESC1=C(C(=O)O)C(=O)C=S1[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeInstrumentKey Peaks/ShiftsReference
¹³C NMRBruker AM-270(Data to be populated from spectral database)[2][4]
FTIRBruker IFS 85 (KBr-Pellet)(Data to be populated from spectral database)[2][4]

Synthesis of this compound

The most common and high-yielding method for the synthesis of this compound is the hydrolysis of thiophene-3,4-dicarbonitrile.[1][5] This process involves the conversion of the nitrile groups to carboxylic acids in the presence of a strong base, followed by acidification.

Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1]

  • Heat the mixture overnight with stirring.[1]

  • After cooling, pour the reaction mixture into distilled water.[1]

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic impurities.[1]

  • Carefully acidify the aqueous layer with saturated hydrochloric acid.[1]

  • Extract the organic product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous magnesium sulfate.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Recrystallize the crude product from distilled water to obtain pure this compound.[1]

  • Expected yield: 15.2 g (88%).[1]

G General Workflow for Synthesis of this compound start Start: Thiophene-3,4-dicarbonitrile hydrolysis Basic Hydrolysis (KOH, Ethylene Glycol, Heat) start->hydrolysis workup Aqueous Workup (Water, Diethyl Ether Wash) hydrolysis->workup acidification Acidification (Saturated HCl) workup->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Distilled Water) evaporation->recrystallization product Product: this compound recrystallization->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The rigid thiophene core allows for the precise spatial orientation of functional groups, facilitating interactions with the active sites of target proteins.

Thiophene Derivatives as Kinase Inhibitors

Derivatives of thiophene have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways, including p38α mitogen-activated protein kinase (MAPK) and FMS-like tyrosine kinase 3 (FLT3).[6][7] The mechanism of action often involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling and inhibiting cell proliferation and survival.

Table 3: Biological Activity of Selected Thiophene Derivatives

CompoundTarget KinaseIC₅₀ (µM)Cell LineReference
4-(2-(4-fluorophenyl)thiophen-3-yl)pyridinep38α MAPK (active)0.6 (Kᵢ)-[6]
Thieno[2,3-d]pyrimidine Derivative 5FLT332.435HepG-2, HT-29, MCF-7[8]
Thieno[2,3-d]pyrimidine Derivative 8FLT340.55HepG-2, HT-29, MCF-7[8]
Thieno[2,3-d]pyrimidine Derivative 9bFLT339.61HepG-2, HT-29, MCF-7[8]
Thieno[2,3-d]pyrimidine Derivative 10FLT340.04HepG-2, HT-29, MCF-7[8]
Phenyl-thiophene-carboxamide 2b-5.46Hep3B[9]
Phenyl-thiophene-carboxamide 2d-8.85Hep3B[9]
Phenyl-thiophene-carboxamide 2e-12.58Hep3B[9]
p38α MAPK Signaling Pathway and Inhibition

The p38α MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Thiophene-based inhibitors can effectively block this pathway.

G p38α MAPK Signaling Pathway and Inhibition by Thiophene Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 activates p38alpha p38α MAPK MKK3_6->p38alpha phosphorylates MK2 MAPKAPK2 (MK2) p38alpha->MK2 phosphorylates Downstream Downstream Effectors (e.g., Transcription Factors) MK2->Downstream Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Downstream->Gene_Expression Inhibitor Thiophene Derivative Inhibitor Inhibitor->p38alpha inhibits

Caption: Inhibition of the p38α MAPK pathway by thiophene derivatives.

Experimental Protocol: p38α MAPK Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) binding assay to evaluate the binding affinity of thiophene derivatives to p38α MAPK.

Materials:

  • Active, phosphorylated p38α MAPK enzyme

  • Fluorescently labeled p38α MAPK inhibitor (fluoroprobe)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (thiophene derivatives) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate, add the assay buffer, the fluoroprobe at a constant concentration, and the test compound at various concentrations.

  • Initiate the binding reaction by adding the active p38α MAPK enzyme to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • The displacement of the fluoroprobe by the test compound results in a decrease in the fluorescence polarization signal.

  • Calculate the binding affinity (Kᵢ) of the test compounds by fitting the data to a competitive binding model.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, highlighting the importance of this scaffold in medicinal chemistry. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Thiophene-3,4-dicarboxylic Acid via Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of thiophene-3,4-dicarboxylic acid through the hydrolysis of two common precursors: thiophene-3,4-dicarbonitrile and diethyl 3,4-thiophenedicarboxylate. These methods are essential for researchers in organic synthesis and drug development who require this versatile building block.

Data Presentation

The following table summarizes the quantitative data for the two primary hydrolysis methods for preparing this compound.

Starting MaterialReagentsSolventReaction TimeYield (%)Purity
Thiophene-3,4-dicarbonitrilePotassium Hydroxide (B78521) (KOH)Ethylene (B1197577) GlycolOvernight88%[1][2]Recrystallized
Diethyl 3,4-thiophenedicarboxylateAqueous Alkali (e.g., NaOH or KOH)Ethanol (B145695)/Water20 hours[3]Not SpecifiedPrecipitated

Experimental Protocols

Method 1: Hydrolysis of Thiophene-3,4-dicarbonitrile

This protocol details the alkaline hydrolysis of thiophene-3,4-dicarbonitrile to yield this compound. This method offers a high yield and a straightforward workup procedure.

Materials:

  • Thiophene-3,4-dicarbonitrile

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Distilled Water

  • Diethyl Ether

  • Saturated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1][2]

  • Heat the mixture under stirring overnight.[1][2]

  • After cooling the solution, pour it into distilled water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer with saturated hydrochloric acid to precipitate the crude product.

  • Extract the organic materials from the acidified aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from distilled water to obtain pure this compound (15.2 g, 88% yield).[1][2]

Method 2: Hydrolysis of Diethyl 3,4-thiophenedicarboxylate

This protocol describes the saponification of diethyl 3,4-thiophenedicarboxylate, a common ester precursor, to the corresponding dicarboxylic acid.

Materials:

  • Diethyl 3,4-thiophenedicarboxylate

  • Ethanol

  • 12 N Aqueous Alkali (e.g., NaOH or KOH)

  • Activated Carbon

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, reflux the diethyl 3,4-thiophenedicarboxylate in a solution composed of 10 cc of ethanol and 40 cc of 12 N aqueous alkali for 20 hours.[3]

  • After the reflux period, treat the reaction mixture with activated carbon to remove colored impurities.

  • Filter the mixture to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid, which will cause the this compound to precipitate out of the solution.[3]

  • Collect the precipitated product by filtration.

  • The product can be further purified by washing with water, ethanol, and ether.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the two described methods.

hydrolysis_dinitrile start Start: Thiophene-3,4-dicarbonitrile & KOH in Ethylene Glycol heat Heat Overnight start->heat workup Workup: 1. Add Water 2. Wash with Ether heat->workup acidify Acidify: Saturated HCl workup->acidify extract Extract: Ethyl Acetate acidify->extract dry Dry & Evaporate extract->dry recrystallize Recrystallize: Distilled Water dry->recrystallize end End: Thiophene-3,4- dicarboxylic acid recrystallize->end

Caption: Workflow for the hydrolysis of thiophene-3,4-dicarbonitrile.

hydrolysis_diester start Start: Diethyl 3,4-thiophenedicarboxylate in Ethanol & Aqueous Alkali reflux Reflux 20 hours start->reflux decolorize Decolorize: Activated Carbon reflux->decolorize acidify Acidify: Conc. HCl decolorize->acidify precipitate Precipitate & Filter acidify->precipitate wash Wash: Water, Ethanol, Ether precipitate->wash end End: Thiophene-3,4- dicarboxylic acid wash->end

Caption: Workflow for the hydrolysis of diethyl 3,4-thiophenedicarboxylate.

References

Palladium-Catalyzed Synthesis of Thiophene-3,4-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-3,4-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid core and the presence of two carboxylic acid groups at the 3 and 4-positions allow for the construction of complex molecular architectures with diverse applications. In drug development, the thiophene (B33073) moiety is a recognized pharmacophore present in numerous approved drugs, where it can modulate pharmacological activity and pharmacokinetic properties. This compound and its derivatives are utilized as key intermediates in the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer compounds. In materials science, this scaffold is a precursor to conductive polymers and organic electronic materials.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, with a focus on modern palladium-catalyzed methodologies.

Synthetic Strategies

The synthesis of this compound can be approached through several routes. While traditional methods exist, palladium-catalyzed carbonylation of 3,4-dihalothiophenes offers a direct and efficient approach to introduce the carboxylic acid functionalities. This method generally involves the reaction of a 3,4-dihalothiophene, typically 3,4-dibromothiophene (B32776), with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. The reaction can be tailored to produce either the dicarboxylic acid directly or the corresponding diester, which can be subsequently hydrolyzed.

A general workflow for the palladium-catalyzed synthesis is outlined below:

G cluster_0 Palladium-Catalyzed Dicarbonylation start 3,4-Dibromothiophene diester Dimethyl thiophene-3,4-dicarboxylate start->diester Pd-catalyzed dicarbonylation catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., dppp) catalyst->diester co Carbon Monoxide (CO) co->diester nucleophile Nucleophile (e.g., Methanol) nucleophile->diester hydrolysis Hydrolysis (e.g., KOH, H2O) diester->hydrolysis product This compound hydrolysis->product

Caption: General workflow for the synthesis of this compound via palladium-catalyzed dicarbonylation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Dicarbonylation of 3,4-Dibromothiophene to Dimethyl Thiophene-3,4-dicarboxylate

This protocol describes the synthesis of dimethyl thiophene-3,4-dicarboxylate, a key intermediate that can be readily hydrolyzed to the target dicarboxylic acid.

Materials:

Procedure:

  • Reaction Setup: In a dry Schlenk flask or a glass-lined autoclave under an inert atmosphere, dissolve 3,4-dibromothiophene (1.0 eq.) in a mixture of anhydrous methanol and triethylamine.

  • Catalyst Addition: To the solution, add palladium(II) acetate (0.03-0.05 eq.) and 1,3-bis(diphenylphosphino)propane (0.06-0.10 eq.).

  • Carbonylation: Purge the reaction vessel with carbon monoxide gas several times, and then pressurize with CO to the desired pressure (typically 10-50 atm).

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield dimethyl thiophene-3,4-dicarboxylate.

Quantitative Data (Illustrative):

ParameterValue
Starting Material3,4-Dibromothiophene
CatalystPd(OAc)₂ / dppp
NucleophileMethanol
BaseTriethylamine
CO Pressure20 atm
Temperature100 °C
Reaction Time18 h
Yield of Diester 75-85%
Protocol 2: Hydrolysis of Dimethyl Thiophene-3,4-dicarboxylate to this compound

Materials:

  • Dimethyl thiophene-3,4-dicarboxylate

  • Potassium hydroxide (B78521) (KOH)

  • Water

  • Ethanol (B145695) or Methanol

  • Hydrochloric acid (HCl) (concentrated)

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve dimethyl thiophene-3,4-dicarboxylate (1.0 eq.) in a mixture of ethanol or methanol and an aqueous solution of potassium hydroxide (2.5-3.0 eq.).

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialDimethyl thiophene-3,4-dicarboxylate
ReagentPotassium Hydroxide
Yield of Diacid >95%

Reaction Mechanism Overview

The palladium-catalyzed dicarbonylation of 3,4-dibromothiophene proceeds through a catalytic cycle involving several key steps:

G cluster_1 Second Carbonylation Cycle Pd0 Pd(0)Ln OxAdd1 Oxidative Addition Pd0->OxAdd1 PdII_Br Thienyl-Pd(II)-Br OxAdd1->PdII_Br 3,4-Dibromothiophene CO_Ins1 CO Insertion PdII_Br->CO_Ins1 CO AcylPd_Br Acyl-Pd(II)-Br CO_Ins1->AcylPd_Br Nuc_Att1 Nucleophilic Attack AcylPd_Br->Nuc_Att1 Methanol Ester1 First Ester Group Formation Nuc_Att1->Ester1 Red_Elim1 Reductive Elimination Ester1->Red_Elim1 Red_Elim1->Pd0 OxAdd2 Oxidative Addition PdII_Br2 Thienyl-Pd(II)-Br (second C-Br bond) OxAdd2->PdII_Br2 CO_Ins2 CO Insertion PdII_Br2->CO_Ins2 CO AcylPd_Br2 Acyl-Pd(II)-Br (second CO) CO_Ins2->AcylPd_Br2 Nuc_Att2 Nucleophilic Attack AcylPd_Br2->Nuc_Att2 Methanol Ester2 Second Ester Group Formation Nuc_Att2->Ester2 Red_Elim2 Reductive Elimination Ester2->Red_Elim2 Red_Elim2->Pd0

Caption: Simplified catalytic cycle for palladium-catalyzed dicarbonylation.

Applications in Drug Development and Materials Science

The structural rigidity and defined orientation of the carboxylic acid groups make this compound an attractive scaffold for the synthesis of:

  • Bioactive Molecules: The dicarboxylic acid can be converted into a variety of derivatives such as diamides, diesters, and cyclic imides, which serve as intermediates for the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Conjugated Polymers: this compound derivatives can be polymerized to form polythiophenes with tailored electronic and optical properties for applications in organic solar cells, light-emitting diodes, and sensors.

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid can act as a linker in the formation of MOFs, which have potential applications in gas storage, catalysis, and separation.

Conclusion

Palladium-catalyzed carbonylation provides an efficient and versatile method for the synthesis of this compound and its derivatives. The protocols outlined in this document offer a reliable foundation for researchers in academia and industry to access this important building block for a wide range of applications in drug discovery and materials science. Careful optimization of reaction conditions is crucial for achieving high yields and purity.

Application Notes and Protocols: Thiophene-3,4-dicarboxylic Acid for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of thiophene-3,4-dicarboxylic acid as a monomer in the synthesis of novel polyesters. The unique structural characteristics of the thiophene (B33073) ring, when incorporated into a polyester (B1180765) backbone, can impart desirable thermal, mechanical, and barrier properties, making these materials promising for a range of applications, including advanced packaging and potentially in the development of drug delivery systems.[1][2] While much of the existing research has focused on the 2,5-isomer of thiophenedicarboxylic acid, this document will focus on the available data for the 3,4-isomer and provide comparative context.

Introduction to Thiophene-Based Polyesters

Thiophene-containing polymers are a class of materials that have garnered significant interest in materials science and electronics.[3] When used as a monomer for polyesters, thiophenedicarboxylic acid can be seen as a bio-based alternative to terephthalic acid, a common component of commercial polyesters like PET. The sulfur atom in the thiophene ring introduces unique electronic and structural properties compared to its furan (B31954) and benzene (B151609) analogues, which can influence the final properties of the polymer, such as chain mobility, crystallinity, and intermolecular interactions.[1][4] Polyesters based on thiophenedicarboxylic acid have been reported to exhibit good thermal stability and mechanical properties.[4][5]

Quantitative Data on Thiophene-Based Polyesters

The properties of polyesters are highly dependent on the specific isomer of the thiophenedicarboxylic acid used, as well as the diol co-monomer. Below is a summary of key quantitative data for polyesters synthesized from this compound and its more commonly studied 2,5-isomer for comparison.

Table 1: Thermal Properties of Thiophene-Based Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Decomposition Temp. (Td,5%) (°C)Reference
Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-P14BTF)Not ReportedNot ReportedNot Reported[1]
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)64.6Not Reported409[6][7]
Poly(propylene 2,5-thiophenedicarboxylate) (PPTH)Not ReportedNot ReportedNot Reported[6][7]
Poly(butylene 2,5-thiophenedicarboxylate) (PBTH)Not ReportedNot ReportedNot Reported[6][7]
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTH)-1Not Reported380[6][7]

Table 2: Mechanical Properties of Thiophene-Based Polyesters

PolymerTensile Strength (MPa)Tensile Modulus (MPa)Elongation at Break (%)Reference
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)671800378[6][7]
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)~63Not Reported113[8]
Other TFDCA-based polyestersDuctile MaterialsNot Reported>110[8]

Table 3: Molecular Weight Data for Thiophene-Based Polyesters

PolymerWeight-Average Molecular Weight (Mw) ( g/mol )Molar-Mass Dispersity (Đ)Reference
Poly(thiophene-aromatic) copolyesters27,500 - 38,8002.0 - 2.5[4]
Thiophene-aromatic polyesters (PETH, PPTH, PBTH, PHTH)52,200 - 79,4001.50 - 2.00[6][7]
Polyesters from 2,5-TFDCA and aliphatic diols>18,000Not Reported[8]

Experimental Protocols

The following protocols are generalized from the literature and can be adapted for the synthesis and characterization of polyesters based on this compound.

3.1. Synthesis of Poly(alkylene 3,4-thiophenedicarboxylate) via Melt Polycondensation

This two-step melt polycondensation method is a common approach for synthesizing high molecular weight polyesters.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Esterification:

    • Charge the reactor with this compound and an excess of the diol (e.g., a 1:1.5 molar ratio).

    • Add the catalyst (e.g., 250-500 ppm).

    • Heat the mixture under a slow stream of inert gas to a temperature of 180-200°C.

    • Stir the reaction mixture and collect the water byproduct.

    • Continue the reaction until the theoretical amount of water is collected (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the polymer under inert gas pressure.

3.2. Characterization of the Resulting Polyester

3.2.1. Thermal Analysis (DSC and TGA)

  • Differential Scanning Calorimetry (DSC):

    • Seal a 5-10 mg sample of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to below its expected glass transition temperature (e.g., -50°C) at a rate of 10°C/min.

    • Reheat the sample to 250°C at a rate of 10°C/min.

    • Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place a 10-15 mg sample of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature (Td).

3.2.2. Mechanical Testing

  • Prepare dumbbell-shaped specimens of the polyester by melt-pressing or injection molding.

  • Condition the specimens at standard temperature and humidity for at least 24 hours.

  • Perform tensile testing using a universal testing machine at a specified crosshead speed (e.g., 10 mm/min).

  • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

Diagrams

experimental_workflow monomer This compound + Diol synthesis Melt Polycondensation (Esterification & Polycondensation) monomer->synthesis polymer Crude Polyester synthesis->polymer purification Purification (e.g., precipitation) polymer->purification pure_polymer Purified Polyester purification->pure_polymer characterization Characterization pure_polymer->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile Test) characterization->mechanical molecular_weight Molecular Weight Analysis (GPC) characterization->molecular_weight

Caption: General workflow for the synthesis and characterization of thiophene-based polyesters.

structure_property_relationship monomer Monomer Structure (Thiophene Isomer) isomer_34 Thiophene-3,4- dicarboxylic Acid monomer->isomer_34 Influences isomer_25 Thiophene-2,5- dicarboxylic Acid monomer->isomer_25 Influences properties Resulting Polymer Properties isomer_34->properties isomer_25->properties thermal_prop Thermal Stability (Tg, Tm) properties->thermal_prop mechanical_prop Mechanical Properties (Strength, Modulus) properties->mechanical_prop barrier_prop Barrier Properties (Gas, Water Vapor) properties->barrier_prop

Caption: Logical relationship between monomer isomer structure and polymer properties.

Potential Applications in Drug Development

While the direct application of polyesters from this compound in drug delivery is an emerging area, the broader class of biodegradable polyesters is well-established for such purposes. The unique properties of thiophene-based polyesters could offer advantages:

  • Tunable Degradation: The presence of the thiophene ring may influence the hydrolysis rate of the ester bonds, allowing for tunable drug release profiles.

  • Drug-Polymer Interactions: The aromatic and sulfur-containing thiophene moiety could engage in specific interactions with certain drug molecules, potentially enhancing drug loading and stability within a polymer matrix.

  • Functionalization: The thiophene ring offers sites for chemical modification, enabling the attachment of targeting ligands or other functional groups to create advanced drug delivery systems.

Further research is necessary to fully explore the potential of these novel polyesters in the pharmaceutical and biomedical fields. The protocols and data presented herein provide a foundation for such investigations.

References

Application Notes and Protocols for Thiophene-3,4-dicarboxylic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thiophene-3,4-dicarboxylic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). It covers the synthesis, potential applications in drug delivery, and key structural and functional data, tailored for an audience in research and pharmaceutical development.

Application Notes

Introduction to this compound in MOFs

This compound is a heterocyclic organic linker that holds significant promise for the design of novel MOFs. Its rigid structure, derived from the thiophene (B33073) ring, combined with the two carboxylic acid groups, allows for the formation of robust and porous frameworks with various metal ions. The presence of a sulfur atom within the aromatic ring introduces unique electronic properties and the potential for specific interactions with guest molecules, making these MOFs attractive for applications in catalysis, sensing, and particularly in drug delivery.[1] The polarizable sulfur atom can enhance host-guest interactions, a desirable trait for selective molecular adsorption and controlled release.

Synthesis of Thiophene-Dicarboxylic Acid Based MOFs

MOFs incorporating thiophene-dicarboxylic acid linkers are typically synthesized via solvothermal or hydrothermal methods.[2] These methods involve heating a mixture of a metal salt (e.g., zinc nitrate (B79036), zirconium chloride) and the this compound linker in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), in a sealed vessel.[3] The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF's topology, porosity, and crystal size. For instance, zinc(II) is a common choice for biomedical applications due to its relatively low toxicity.[4] Room-temperature synthesis methods are also being explored to accommodate thermally sensitive materials and to provide a more energy-efficient route.

Structural and Physicochemical Properties

MOFs derived from thiophene-based linkers can exhibit high porosity and large surface areas, which are critical for applications requiring high loading capacities, such as drug delivery and gas storage. The specific surface area and pore volume can be tuned by altering the synthesis conditions or by using different metal nodes. The inherent properties of the thiophene ring can also impart desirable characteristics like luminescence, which can be harnessed for sensing applications.

Proposed Application in Drug Delivery

While the direct use of this compound in MOFs for drug delivery is an emerging area, the known properties of related thiophene-based MOFs and the general advantages of MOFs as drug carriers suggest a strong potential.[5] MOFs offer several advantages for drug delivery, including high drug loading capacity due to their porous nature, protection of encapsulated drugs from degradation, and the potential for controlled and targeted release.[5][6]

A hypothetical MOF, designated Zn-T34DC-MOF (Zinc-thiophene-3,4-dicarboxylate), could serve as a carrier for anticancer drugs like 5-fluorouracil (B62378) (5-FU) or doxorubicin. The drug molecules can be loaded into the pores of the MOF through diffusion. The release of the drug could be triggered by changes in the physiological environment, such as a lower pH found in tumor microenvironments, which would lead to the degradation of the MOF structure and the release of the therapeutic agent. The thiophene moiety itself may offer additional benefits, as some thiophene derivatives have been studied for their biological activities.[7]

Biocompatibility Considerations: The biocompatibility of any MOF intended for biomedical use is paramount. This is largely determined by the toxicity of the metal ions and the organic linkers.[8] Zinc is often chosen for its biological relevance and lower toxicity compared to other metals. The linker, this compound, would need to be assessed for its cytotoxicity and degradation products. Surface modification of the MOF particles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can further enhance their in vivo stability and reduce potential toxicity.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for a representative porous MOF synthesized using a related linker, thiophene-2,5-dicarboxylic acid, to provide an indication of the expected properties.

ParameterValueMOF SystemReference
BET Surface Area 1553 m²/g[Zn₂(tdc)₂dabco] (tdc = thiophene-2,5-dicarboxylate)[10]
Pore Volume 0.68 cm³/g[Zn₂(tdc)₂dabco][10]
Drug Loading Capacity (Hypothetical) >20 wt%Proposed Zn-T34DC-MOF with 5-Fluorouracil-
Pore Size (Hypothetical) 1-2 nmProposed Zn-T34DC-MOF-

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-Thiophene-3,4-dicarboxylic Acid MOF (Hypothetical Zn-T34DC-MOF)

This protocol describes a general method for the synthesis of a MOF using zinc nitrate and this compound.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂T34DC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (B151607)

  • 20 mL scintillation vials with Teflon-lined caps

  • Oven

  • Centrifuge

Procedure:

  • In a 20 mL scintillation vial, dissolve 60 mg (0.20 mmol) of zinc nitrate hexahydrate and 34.4 mg (0.20 mmol) of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly with the Teflon-lined cap.

  • Place the vial in a preheated oven at 110°C for 48 hours.

  • After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in chloroform (10 mL) for 24 hours to exchange the DMF solvent molecules within the pores.

  • Decant the chloroform and dry the activated MOF product under vacuum at 100°C overnight.

  • The resulting white powder can be stored in a desiccator for further characterization and use.

Protocol 2: Drug Loading and In Vitro Release Study (Hypothetical)

This protocol outlines a general procedure for loading an anticancer drug, 5-fluorouracil (5-FU), into the synthesized Zn-T34DC-MOF and studying its release profile.

Materials:

  • Activated Zn-T34DC-MOF

  • 5-fluorouracil (5-FU)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis spectrophotometer

Drug Loading Procedure:

  • Disperse 50 mg of activated Zn-T34DC-MOF in 10 mL of a methanol solution containing 5-FU (2 mg/mL).

  • Stir the suspension at room temperature for 72 hours in a sealed container to allow the drug to diffuse into the MOF pores.

  • Collect the 5-FU-loaded MOF (5-FU@Zn-T34DC-MOF) by centrifugation.

  • Wash the product with fresh methanol to remove any surface-adsorbed drug.

  • Dry the 5-FU@Zn-T34DC-MOF under vacuum.

  • To determine the drug loading amount, measure the concentration of 5-FU in the supernatant before and after the loading process using a UV-Vis spectrophotometer at its characteristic wavelength. The loading capacity is calculated as: (mass of loaded drug / mass of MOF) x 100%.

In Vitro Drug Release Procedure:

  • Disperse 10 mg of 5-FU@Zn-T34DC-MOF in 10 mL of PBS (pH 7.4 or pH 5.5) in separate dialysis bags.

  • Place the dialysis bags in 40 mL of the corresponding PBS solution and keep them in a shaker bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 2 mL of the release medium and replace it with 2 mL of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 5-FU in the withdrawn samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile at different pH values.

Visualizations

Synthesis_Workflow Solvothermal Synthesis Workflow for Zn-T34DC-MOF cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Activation cluster_product Final Product A Zn(NO₃)₂·6H₂O D Mix & Sonicate A->D B This compound B->D C DMF (Solvent) C->D E Solvothermal Reaction (110°C, 48h) D->E F Cooling & Crystallization E->F G Wash with DMF F->G H Solvent Exchange (Chloroform) G->H I Vacuum Drying (Activation) H->I J Activated Zn-T34DC-MOF I->J

Caption: Workflow for the solvothermal synthesis of a thiophene-based MOF.

Drug_Delivery_Workflow Drug Delivery Application Workflow cluster_loading Drug Loading cluster_delivery Drug Release A Activated MOF C Incubation & Stirring A->C B Drug Solution (e.g., 5-FU) B->C D Drug-Loaded MOF (Drug@MOF) C->D E Drug@MOF Administered D->E F Tumor Microenvironment (Low pH) E->F G MOF Degradation F->G Trigger H Drug Release G->H I Therapeutic Effect H->I

Caption: Proposed workflow for drug loading and pH-triggered release.

Logical_Relationship Structure-Property-Application Relationship struct Structure This compound Linker Metal Node (e.g., Zn²⁺) prop Properties High Porosity High Surface Area Tunable Pore Size Luminescence Biocompatibility struct->prop Determines app Applications Drug Delivery Catalysis Sensing Gas Storage prop->app Enables

References

Application Notes and Protocols: Thiophene-3,4-dicarboxylic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Thiophene-3,4-dicarboxylic acid as a versatile building block in the synthesis of organic electronic materials. The focus is on its applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and a general overview of its potential in Organic Light-Emitting Diodes (OLEDs).

Introduction

This compound is a key synthetic precursor for a variety of high-performance organic semiconducting materials.[1][2] Its rigid and planar structure, coupled with the electron-rich nature of the thiophene (B33073) ring, makes it an excellent starting point for creating materials with desirable electronic and optical properties.[3] The dicarboxylic acid functionality allows for facile conversion into other reactive intermediates, such as anhydrides or imides, which can then be polymerized or incorporated into larger conjugated systems. A particularly important derivative is thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), which serves as a versatile electron-accepting unit in donor-acceptor copolymers for various organic electronic applications.[2][4]

Application 1: Organic Field-Effect Transistors (OFETs)

This compound derivatives, particularly polymers based on thieno[3,4-c]pyrrole-4,6-dione (TPD), have shown significant promise in the development of high-performance OFETs. These materials can be designed to exhibit good processability, high charge carrier mobility, and excellent air stability.[2]

Quantitative Data for OFETs
PolymerSynthesis MethodMobility (cm²/Vs)On/Off RatioRef.
P1 (HTPD homopolymer)Direct CH-CH Arylation2.11 x 10⁻³ (electron)-[3][5]
P4 (TPD-based copolymer)Stille Coupling~0.6 (hole)-[2]
Experimental Protocols

Protocol 1: Synthesis of 5-Alkyl-thieno[3,4-c]pyrrole-4,6-dione (an intermediate for polymerization)

This protocol describes the synthesis of an N-alkylated thieno[3,4-c]pyrrole-4,6-dione, a key monomer for polymerization.

  • Step 1: Anhydride (B1165640) Formation. this compound is refluxed with acetic anhydride to form the corresponding cyclic anhydride.[6]

  • Step 2: Imide Formation. The resulting anhydride is then reacted with a primary amine (e.g., 2-ethylhexylamine) in refluxing toluene (B28343) to yield the N-alkylated thieno[3,4-c]pyrrole-4,6-dione.[6]

  • Step 3: Purification. The crude product is purified by column chromatography to yield the desired monomer.[6]

Protocol 2: Synthesis of TPD-based Homopolymer (P1) via Direct CH-CH Arylation

This protocol details the synthesis of a homopolymer of 5-hexyl-thieno[3,4-c]pyrrole-4,6-dione (HTPD).[5]

  • Step 1: Reaction Setup. Under a nitrogen atmosphere, add the HTPD monomer (0.37 mmol), potassium acetate (B1210297) (2.26 mmol), tetrabutylammonium (B224687) bromide (0.75 mmol), and palladium acetate (0.037 mmol) to anhydrous DMF (7 ml).

  • Step 2: Polymerization. Heat the resulting suspension under reflux at 120°C for 48 hours.

  • Step 3: Precipitation and Purification. Cool the reaction mixture to room temperature and pour it into methanol (B129727) to precipitate the polymer. The crude polymer is collected by filtration. Further purification can be done by Soxhlet extraction.

Protocol 3: Fabrication of OFET Devices using the Eutectic-Melt-Assisted Nanoimprinting (EMAN) Method

This protocol describes the fabrication of a bottom-gate, top-contact OFET device.[5]

  • Step 1: Active Layer Preparation. A powder mixture of the synthesized polymer (e.g., P1) and 1,4-dibromotetrafluorobenzene (B1210529) (1,4-DBTFB) (polymer = 2 wt%) is placed on a substrate and covered with a PDMS mask.

  • Step 2: Melting and Capillary Action. The sample is heated to melt the powder completely. The molten liquid is drawn into the grooves of the PDMS mold by capillary force. Excess liquid is removed.

  • Step 3: Cooling and Mold Removal. The sample is cooled to room temperature, and the PDMS mold is removed.

  • Step 4: Sublimation of Matrix. The sample is placed in a vacuum to remove the 1,4-DBTFB by sublimation.

  • Step 5: Electrode Deposition. Finally, 200 nm thick gold source and drain electrodes are vacuum deposited through a shadow mask onto the polymer wire patterns.

Visualization

OFET_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization TDA Thiophene-3,4- dicarboxylic acid TPD_monomer 5-Alkyl-thieno[3,4-c]pyrrole- 4,6-dione TDA->TPD_monomer Imidation Polymer TPD-based Polymer TPD_monomer->Polymer Polymerization ActiveLayer Active Layer Deposition (EMAN) Polymer->ActiveLayer Electrodes Electrode Deposition ActiveLayer->Electrodes Device OFET Device Electrodes->Device IV I-V Characteristics Device->IV Mobility Mobility Calculation IV->Mobility

Caption: Workflow for the synthesis of TPD-based polymers from this compound and their fabrication into OFET devices.

Application 2: Organic Photovoltaics (OPVs)

Derivatives of this compound are also utilized in the development of acceptor materials for all-polymer solar cells (all-PSCs). The electron-withdrawing nature of the TPD unit makes it a suitable component for creating polymers that can effectively accept electrons from a donor polymer in a bulk heterojunction active layer.[1]

Quantitative Data for All-Polymer Solar Cells
Polymer AcceptorDonor PolymerPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Ref.
PYF-EF (TPD-based)PM617.07%---[1]
TPATP1 (TPD-based)-1.87%0.866.590.33[7]
Experimental Protocols

Protocol 4: Synthesis of a TPD-based Donor-Acceptor Copolymer for OPVs

This protocol provides a general method for synthesizing a copolymer containing TPD units for use in OPVs, typically via Stille coupling.[2]

  • Step 1: Monomer Synthesis. Synthesize a dibrominated TPD monomer and a distannylated donor comonomer (e.g., a derivative of benzodithiophene).

  • Step 2: Polymerization. In an inert atmosphere, dissolve the two monomers in an anhydrous solvent like toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄). Heat the mixture under reflux for 24-48 hours.

  • Step 3: Polymer Purification. After cooling, precipitate the polymer by adding the reaction mixture to methanol. Collect the polymer by filtration and purify it using Soxhlet extraction with different solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

Protocol 5: Fabrication of an All-Polymer Solar Cell (Conventional Architecture)

This protocol outlines the fabrication of a conventional architecture all-polymer solar cell.

  • Step 1: Substrate Cleaning. Clean an ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen stream.

  • Step 2: Hole Transport Layer (HTL) Deposition. Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes in air.

  • Step 3: Active Layer Deposition. Prepare a blend solution of the donor polymer and the TPD-based acceptor polymer in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene). Spin-coat the active layer onto the HTL inside a nitrogen-filled glovebox. Anneal the film at an optimized temperature.

  • Step 4: Cathode Deposition. Thermally evaporate a low work function metal (e.g., Ca or LiF) followed by a layer of Al under high vacuum ( < 6 x 10⁻⁶ torr) to form the cathode.

Visualization

OPV_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication TDA Thiophene-3,4- dicarboxylic acid TPD_monomer Dibrominated TPD Monomer TDA->TPD_monomer Copolymer D-A Copolymer TPD_monomer->Copolymer Stille Coupling Donor_monomer Distannylated Donor Monomer Donor_monomer->Copolymer Stille Coupling ActiveLayer Active Layer (Donor:Acceptor Blend) Copolymer->ActiveLayer HTL HTL Deposition (PEDOT:PSS) HTL->ActiveLayer Cathode Cathode Deposition ActiveLayer->Cathode Device OPV Device Cathode->Device

Caption: General workflow for the synthesis of a TPD-based copolymer and its use in the fabrication of an all-polymer solar cell.

Application 3: Organic Light-Emitting Diodes (OLEDs)

While specific examples of emissive materials for OLEDs synthesized directly from this compound are not as prevalent in the reviewed literature, the broader class of thiophene derivatives is widely used in OLEDs as charge transport and emissive materials.[8] The electronic properties of thiophene-based molecules can be tuned to achieve efficient light emission across the visible spectrum.[9] Donor-acceptor molecules incorporating thiophene units have been shown to be effective emitters in OLEDs.[10]

General Application Notes

This compound could potentially be used to synthesize novel host or emissive materials for OLEDs. For instance, it could be incorporated into larger, rigid molecular structures designed to have high photoluminescence quantum yields and good thermal stability. The electron-withdrawing character of the dicarboxylate or derived imide functionalities could be used to tune the HOMO and LUMO energy levels of the resulting molecules to facilitate charge injection and recombination in an OLED device.

Quantitative Data for Thiophene-based OLEDs (General)
Emissive MaterialMax. EQE (%)Max. Power Eff. (lm/W)Max. Current Eff. (cd/A)Emission ColorRef.
DMB-TT-TPA4.616.7010.6Green (512 nm)[10]
Experimental Protocols

Protocol 6: General Fabrication of a Solution-Processed OLED

This is a generalized protocol for the fabrication of a simple solution-processed OLED.

  • Step 1: Substrate Preparation. Clean an ITO-coated glass substrate as described in Protocol 5.

  • Step 2: Hole Injection Layer (HIL) Deposition. Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.

  • Step 3: Emissive Layer (EML) Deposition. Prepare a solution of the thiophene-based emissive material in a suitable organic solvent. Spin-coat the EML onto the HIL inside a nitrogen-filled glovebox. Anneal the film.

  • Step 4: Electron Transport Layer (ETL) and Cathode Deposition. Thermally evaporate an ETL material (e.g., TPBi), followed by a low work function metal (e.g., LiF) and a protective layer of Al under high vacuum.

Visualization

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Thiophene-based Material) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (e.g., LiF/Al) ETL->Cathode

Caption: A typical multilayer structure of an Organic Light-Emitting Diode (OLED).

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced organic electronic materials. Its derivatives have demonstrated high performance in OFETs and all-polymer solar cells. The provided protocols offer a foundation for researchers to explore the potential of this building block in creating novel materials for a range of organic electronic devices. While its application in OLEDs is less specifically documented, the fundamental properties of its derivatives suggest a promising area for future research and development.

References

Application Notes and Protocols for Thiophene-3,4-dicarboxylic Acid Derivatives in Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based conjugated polymers are a cornerstone in the field of organic electronics, owing to their excellent charge transport properties, environmental stability, and tunable characteristics. While poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-alkylthiophene)s (P3ATs) have been extensively studied and commercialized, there is a growing interest in functionalized polythiophenes that offer tailored properties for specific applications, including bioelectronics and drug delivery systems. Thiophene-3,4-dicarboxylic acid and its derivatives represent a class of monomers that can introduce hydrophilicity, sites for further functionalization, and potentially unique electronic properties into the polythiophene backbone.

These application notes provide a comprehensive overview of the synthesis and characterization of conductive polymers derived from this compound and its esters. Due to the electron-withdrawing nature and steric hindrance of the two adjacent carboxyl groups, the direct polymerization of these monomers presents challenges, and the resulting polymers may exhibit moderate conductivity compared to other polythiophenes. However, their functional handles open up possibilities for creating advanced materials with tailored functionalities.

Data Presentation

Table 1: Properties of Conductive Polymers Derived from Thiophene-3-carboxylic Acid Derivatives (Analogous Monomers)

As direct quantitative data for polymers of this compound is scarce in scientific literature, this table summarizes reported properties for closely related polymers derived from thiophene-3-carboxylic acid and its derivatives to provide a baseline for expected performance.

Polymer NameMonomerPolymerization MethodConductivity (S/cm)Thermal Stability (Decomposition Temp.)Key Findings & Applications
Poly(2-thiophen-3-yl-malonic acid)2-thiophen-3-yl-malonic acidChemical Oxidative10-5[1]> 215 °C[1]Semiconductor material, potential for selective membranes.[1]
Poly(3-thiopheneacetic acid)3-thiopheneacetic acidChemical Oxidative--Used in layer-by-layer self-assembled systems.
Polythiophene bearing alkyl sulfonic acid3-(alkylsulfonate)thiophene derivativesChemical Oxidative5.03–6.69 x 10-2[2]-Self-doping improves conductivity.[2]
Poly(3-hexylthiophene) (for comparison)3-hexylthiopheneChemical Oxidative172 ± 5.21[3]-High conductivity, benchmark material.[3]

Experimental Protocols

The following protocols are adapted from established methods for the polymerization of thiophene (B33073) derivatives and should be considered as a starting point for the polymerization of this compound derivatives. Optimization of reaction conditions will be necessary.

Protocol 1: Chemical Oxidative Polymerization of Dimethyl Thiophene-3,4-dicarboxylate

This protocol describes a general method for the chemical oxidative polymerization of a thiophene-3,4-dicarboxylate ester using iron(III) chloride as the oxidant.

Materials:

  • Dimethyl thiophene-3,4-dicarboxylate

  • Anhydrous iron(III) chloride (FeCl3)

  • Anhydrous chloroform (B151607) (CHCl3) or other suitable organic solvent

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk line, flasks, condenser, etc.)

Procedure:

  • Monomer Solution Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve a specific amount of dimethyl thiophene-3,4-dicarboxylate in anhydrous chloroform under an argon or nitrogen atmosphere.

  • Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl3 in anhydrous chloroform. The molar ratio of FeCl3 to the monomer is a critical parameter and should be systematically varied (e.g., from 2:1 to 4:1) to optimize the polymerization.

  • Polymerization: Slowly add the FeCl3 solution dropwise to the stirred monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed at room temperature for a specified period, typically ranging from 2 to 24 hours. The progress of the polymerization can be monitored by observing changes in the color and viscosity of the solution.

  • Polymer Precipitation and Purification: After the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers. Further washing with other solvents may be necessary depending on the desired purity.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Electrochemical Polymerization of Diethyl Thiophene-3,4-dicarboxylate

This protocol outlines the electropolymerization of a thiophene-3,4-dicarboxylate ester to form a conductive polymer film on an electrode surface.

Materials:

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in anhydrous acetonitrile.

  • Monomer Addition: Add the diethyl thiophene-3,4-dicarboxylate monomer to the electrolyte solution to a final concentration typically in the range of 0.01 to 0.1 M.

  • Deoxygenation: Purge the solution with argon or nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Electropolymerization: Perform the electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs. The appropriate potential range should be determined by running an initial cyclic voltammogram of the monomer solution. The growth of the polymer film can be observed by an increase in the redox currents with each cycle.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh, monomer-free solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a moderate temperature.

Mandatory Visualizations

Diagram 1: Chemical Oxidative Polymerization Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification monomer_sol Dissolve Monomer in Anhydrous Solvent polymerization Slowly Add Oxidant to Monomer Solution (Room Temperature) monomer_sol->polymerization oxidant_sol Prepare Oxidant Solution (e.g., FeCl3) oxidant_sol->polymerization precipitation Precipitate Polymer in Methanol polymerization->precipitation washing Wash Polymer Repeatedly precipitation->washing drying Dry Polymer Under Vacuum washing->drying product Final Conductive Polymer drying->product

Caption: Workflow for the chemical oxidative polymerization of thiophene-3,4-dicarboxylate derivatives.

Diagram 2: Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Treatment electrolyte_prep Prepare Electrolyte Solution (e.g., TBAPF6 in Acetonitrile) monomer_add Add Monomer to Electrolyte Solution electrolyte_prep->monomer_add deoxygenate Deoxygenate Solution (Ar or N2 Purge) monomer_add->deoxygenate cell_setup Assemble 3-Electrode Cell deoxygenate->cell_setup electropolymerize Apply Potential/Current (e.g., Cyclic Voltammetry) cell_setup->electropolymerize washing Rinse Polymer Film electropolymerize->washing drying Dry Polymer Film washing->drying product Conductive Polymer Film on Electrode drying->product

Caption: Workflow for the electrochemical polymerization of thiophene-3,4-dicarboxylate derivatives.

Diagram 3: Factors Affecting Polymer Properties

G cluster_monomer Monomer Structure cluster_synthesis Synthesis Conditions center Polymer Properties (Conductivity, Solubility, etc.) steric_hindrance Steric Hindrance (Loss of Planarity) steric_hindrance->center electron_withdrawing Electron-Withdrawing Groups (Higher Oxidation Potential) electron_withdrawing->center oxidant_ratio Oxidant:Monomer Ratio oxidant_ratio->center solvent Solvent solvent->center temperature Temperature temperature->center doping Doping Level doping->center

Caption: Key factors influencing the properties of poly(thiophene-3,4-dicarboxylate)s.

Discussion and Considerations

  • Steric Hindrance: The presence of two substituents at the 3 and 4 positions of the thiophene ring can lead to significant steric hindrance between adjacent monomer units in the polymer chain.[4] This can cause twisting of the polymer backbone, which disrupts π-conjugation and, consequently, lowers the electrical conductivity.

  • Electronic Effects: The carboxylic acid or ester groups are electron-withdrawing. This increases the oxidation potential of the monomer, making it more difficult to polymerize compared to electron-rich thiophenes like EDOT. The electron-withdrawing nature can also affect the electronic band structure of the resulting polymer.

  • Solubility: The incorporation of carboxylic acid or ester groups can enhance the solubility of the polymer in organic solvents, which is advantageous for solution-based processing. The carboxylic acid groups, in their deprotonated state, can also impart water solubility.

  • Post-Polymerization Modification: The carboxylic acid moieties are versatile functional groups that can be used for post-polymerization modification. For example, they can be converted to amides or esters to attach biomolecules, tune the polymer's properties, or create cross-linked networks. This is a significant advantage for applications in drug development and bioelectronics.

  • Doping: To achieve significant conductivity, the synthesized polymers need to be doped (partially oxidized). For chemically synthesized polymers, the oxidant used for polymerization (e.g., FeCl3) can also act as a dopant. For electrochemically prepared films, doping is an intrinsic part of the process. The level of doping will have a major impact on the final conductivity.

Conclusion

While this compound derivatives may not yield polymers with the highest conductivities compared to state-of-the-art materials like PEDOT:PSS, their true potential lies in their functionality. The ability to introduce carboxylic acid groups directly onto the polythiophene backbone provides a powerful tool for creating materials with tailored solubility, processability, and sites for covalent attachment of other molecules. These features make them highly attractive for a range of applications where a combination of moderate conductivity and specific chemical functionality is required, such as in biosensors, drug delivery systems, and functional coatings. Further research and optimization of polymerization conditions are needed to fully explore the potential of this class of conductive polymers.

References

Application Notes and Protocols: Thiophene-3,4-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiophene-3,4-dicarboxylic acid as a versatile ligand in coordination chemistry. Detailed experimental protocols for the synthesis and characterization of coordination polymers, including a notable manganese(II)-based material, are provided to facilitate further research and application in materials science and drug development.

Introduction

This compound is a heterocyclic organic compound that has garnered interest as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure, derived from the thiophene (B33073) ring, and the bidentate coordination capability of its two carboxylic acid groups make it a suitable building block for creating multidimensional metal-organic architectures. The sulfur atom in the thiophene ring can also influence the electronic properties and potential applications of the resulting coordination compounds.

While its isomer, thiophene-2,5-dicarboxylic acid, has been more extensively studied, this compound offers a unique geometric arrangement of coordinating groups, leading to novel structural topologies and properties. Research into its coordination chemistry is an emerging field with potential applications in catalysis, luminescence, and as a platform for drug delivery systems.

Applications in Coordination Chemistry

The primary application of this compound in coordination chemistry lies in its use as an organic linker to synthesize coordination polymers. These materials are of significant interest due to their diverse structures and potential functionalities.

Synthesis of Manganese(II) Coordination Polymers

A notable example of the use of this compound is in the synthesis of manganese(II) coordination polymers. Researchers have successfully synthesized both one-dimensional and two-dimensional structures through hydrothermal methods.

In one instance, a novel two-dimensional manganese(II) coordination polymer, with the formula [Mn(C₆H₂O₄S)]n, was synthesized.[1] In this structure, the thiophene-3,4-dicarboxylate ligand adopts a hexadentate chelating and μ5-bridging coordination mode, linking the Mn(II) centers to form an infinite two-dimensional layer.[1] Another reported manganese complex with this ligand forms a one-dimensional framework with the formula C₁₂H₄O₈S₂Mn₂.

These manganese-based coordination polymers are of interest for their potential magnetic properties and catalytic activities. Manganese complexes are known to be effective catalysts in various organic transformations.

Quantitative Data Summary

The following table summarizes the key crystallographic data for the reported manganese(II) coordination polymer with this compound.

Parameter[Mn(C₆H₂O₄S)]n[1]
Chemical Formula C₆H₂MnO₄S
Formula Weight 226.12
Crystal System Monoclinic
Space Group C2/c
a (Å) 10.335 (3)
b (Å) 7.458 (2)
c (Å) 8.889 (3)
α (°) 90
β (°) 114.532 (5)
γ (°) 90
Volume (ų) 623.5 (3)
Z 4

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of coordination polymers using this compound as a ligand.

Protocol 1: Hydrothermal Synthesis of [Mn(C₆H₂O₄S)]n

This protocol is adapted from the synthesis of the two-dimensional manganese(II) coordination polymer.[1]

Materials:

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve manganese(II) acetate tetrahydrate (0.1 mmol, 24.5 mg) and this compound (0.1 mmol, 17.2 mg) in 10 mL of distilled water.

  • Add a 0.1 M KOH solution dropwise to adjust the pH of the mixture to approximately 5.0.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Colorless block-shaped crystals of [Mn(C₆H₂O₄S)]n will be formed.

  • Collect the crystals by filtration, wash them with distilled water and ethanol, and dry them in air.

Logical Relationship for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Isolation Mn_salt Mn(OAc)₂·4H₂O Mixing Dissolve and Mix Mn_salt->Mixing Ligand This compound Ligand->Mixing Base KOH pH_adjust Adjust pH to ~5.0 Base->pH_adjust Solvent H₂O Solvent->Mixing Mixing->pH_adjust Hydrothermal Hydrothermal Reaction (160 °C, 72 h) pH_adjust->Hydrothermal Cooling Slow Cooling Hydrothermal->Cooling Crystals [Mn(C₆H₂O₄S)]n Crystals Cooling->Crystals Isolation Filter, Wash, and Dry Crystals->Isolation

Hydrothermal synthesis workflow for the manganese(II) coordination polymer.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol provides a general workflow for the characterization of the crystalline structure of the synthesized coordination polymers.

Crystal Selection and Mounting:

  • Under a microscope, select a single crystal of good quality (transparent, well-defined faces, and free of cracks or defects).

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.

Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Set up a data collection strategy to collect a complete dataset with appropriate redundancy and resolution. This typically involves rotating the crystal in the X-ray beam and collecting diffraction data at various angles.

  • Monitor the data collection process for any signs of crystal decay.

Data Processing and Structure Solution:

  • Integrate the raw diffraction data to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods.

  • Locate and refine the positions of all atoms, including hydrogen atoms if possible.

  • Analyze the final structure for bond lengths, bond angles, and other geometric parameters.

Experimental Workflow for SC-XRD:

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Mount on Goniometer C Data Processing & Reduction B->C Raw Diffraction Data D Structure Solution C->D Integrated Intensities E Structure Refinement D->E Initial Structural Model F Structural Analysis & Validation E->F Refined Structure

General workflow for single-crystal X-ray diffraction analysis.

Protocol 3: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability of the synthesized coordination polymers.

Instrument Preparation:

  • Ensure the TGA instrument is calibrated for both temperature and mass.

  • Select an appropriate sample pan (e.g., alumina (B75360) or platinum).

  • Tare the empty sample pan.

Sample Preparation and Analysis:

  • Place a small amount of the finely ground sample (typically 5-10 mg) into the tared sample pan.

  • Place the sample pan in the TGA furnace.

  • Set the desired experimental parameters:

    • Temperature Program: Typically a linear heating rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 800 °C).

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is commonly used to study thermal decomposition without oxidation.

  • Start the TGA run and record the mass loss as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • The onset of a weight loss step indicates the beginning of a decomposition or desolvation process.

  • The temperature at which the rate of weight loss is maximum can be determined from the derivative of the TGA curve (DTG).

  • The final residual mass can provide information about the inorganic content of the material.

Potential for Drug Development

While direct applications of this compound-based coordination polymers in drug development are not yet extensively reported, the broader class of MOFs holds significant promise in this area. The porous nature of these materials allows for the encapsulation and controlled release of therapeutic agents. The ability to tune the pore size and functionality of MOFs by selecting different metal ions and organic linkers, such as this compound, offers a pathway to design novel drug delivery systems. Future research could explore the loading of drug molecules into the pores of manganese or other metal-based coordination polymers derived from this ligand and study their release kinetics. The biocompatibility of such materials would be a critical factor to investigate for any potential therapeutic applications.

References

Scale-up Synthesis of Thiophene-3,4-dicarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the scale-up synthesis of thiophene-3,4-dicarboxylic acid, a key building block in the development of organic electronic materials and pharmaceuticals.[1][2][3] The primary method detailed is the robust and high-yielding hydrolysis of thiophene-3,4-dicarbonitrile.

Overview of Synthetic Strategies

Several synthetic routes lead to this compound. For large-scale production, the hydrolysis of thiophene-3,4-dicarbonitrile offers a direct and efficient pathway.[2] An alternative, multi-step approach involves the preparation and subsequent hydrolysis of diethyl 3,4-thiophenedicarboxylate. The choice of route often depends on the availability and cost of starting materials.

Comparative Data of Synthetic Routes

The following table summarizes the key parameters of different synthetic approaches for this compound, providing a basis for comparison.

Parameter Route 1: Hydrolysis of Thiophene-3,4-dicarbonitrile Route 2: From Diethyl Succinate
Starting Materials Thiophene-3,4-dicarbonitrile, Potassium Hydroxide (B78521)Diethyl succinate, Ethyl formate, Sodium
Key Intermediates NoneDiethyl 1-formyl-2-diethoxymethylsuccinate, Diethyl 3,4-thiophenedicarboxylate
Reagents Ethylene (B1197577) glycol, Hydrochloric acidAnhydrous ether, Ethanol, Sodium hydroxide
Reaction Conditions Elevated temperature (overnight)Reflux (20 hours for hydrolysis)
Reported Yield 88%[1]Not explicitly stated for the final diacid
Purification Acidification, washing, and recrystallization from water[1]Acidification, extraction with ether, and recrystallization[4]
Scalability High, due to the direct nature of the reactionModerate, involves multiple steps and intermediates

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

This protocol is based on the efficient conversion of the dinitrile to the dicarboxylic acid using a strong base.[2]

Materials:

  • Thiophene-3,4-dicarbonitrile

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

  • Large-capacity three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Large Buchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermocouple.

  • Reagent Addition: Charge the flask with thiophene-3,4-dicarbonitrile (e.g., 134 g, 1.0 mol) and potassium hydroxide (e.g., 561 g, 10.0 mol).[1] Add ethylene glycol (e.g., 1.67 L) to the flask.[1] The use of a significant molar excess of KOH is crucial to ensure the complete hydrolysis of both nitrile groups.[2]

  • Reaction: Heat the mixture with stirring. Maintain the temperature to sustain a gentle reflux and continue heating overnight.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled solution into a larger beaker containing distilled water.

    • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.[1] Discard the organic layer.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring to acidify the solution to a pH of approximately 1-2. This compound will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

    • The crude product can be further purified by extraction. Suspend the solid in water and extract the product into ethyl acetate.[1] Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

    • For highest purity, recrystallize the solid from distilled water.[1]

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to a constant weight. The final product is typically a yellow to beige-pinkish or light brown crystalline powder.[1][3]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of this compound.

Synthesis_Pathway start Thiophene-3,4-dicarbonitrile reagents KOH, Ethylene Glycol Heat (Reflux) start->reagents product This compound reagents->product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup addition 2. Reagent Addition (Dinitrile, KOH, Ethylene Glycol) setup->addition reaction 3. Heating and Reflux (Overnight) addition->reaction cooling 4. Cooling and Dilution (Water) reaction->cooling wash 5. Organic Wash (Diethyl Ether) cooling->wash acidification 6. Acidification (HCl) wash->acidification filtration 7. Filtration acidification->filtration extraction 8. Extraction (Ethyl Acetate) filtration->extraction recrystallization 9. Recrystallization (Water) extraction->recrystallization drying 10. Drying recrystallization->drying

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-3,4-dicarboxylic acid. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Hydrolysis of Diethyl Thiophene-3,4-dicarboxylate

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis Increase reaction time or temperature. Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used.Drive the reaction to completion, converting more of the diester to the dicarboxylic acid.
Product Loss During Workup Ensure complete precipitation of the dicarboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2) with a strong acid like concentrated HCl.[1] Cool the solution on ice to minimize solubility.Maximize the recovery of the precipitated product.
Side Reactions (e.g., Decarboxylation) Avoid excessively high temperatures during hydrolysis. Monitor the reaction progress to prevent prolonged heating after completion.Minimize the formation of undesired byproducts and improve the purity of the crude product.

Issue 2: Product is Contaminated or Discolored

Potential Cause Troubleshooting Step Expected Outcome
Presence of Unreacted Starting Material Improve the hydrolysis conditions as described above. Purify the crude product by recrystallization from hot water or by reprecipitating it from a dilute alkaline solution with dilute hydrochloric acid.[1]Obtain a product of higher purity.
Colored Impurities Treat the reaction mixture with activated carbon before acidification to adsorb colored byproducts.[1]A purer, less colored final product.
Method 2: Hydrolysis of Thiophene-3,4-dicarbonitrile

Issue 1: Incomplete Hydrolysis to the Dicarboxylic Acid

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Hydrolysis Conditions Ensure the reaction is heated sufficiently (e.g., overnight stirring) and that a strong base like KOH is used in a suitable solvent like ethylene (B1197577) glycol.[2][3]Complete conversion of the dinitrile to the dicarboxylic acid.[2][3]
Formation of Intermediate Amides Prolong the reaction time or increase the temperature to ensure the complete hydrolysis of any intermediate amide species.A higher yield of the desired dicarboxylic acid.

Issue 2: Difficulty in Isolating the Product

Potential Cause Troubleshooting Step Expected Outcome
Product Remains in the Aqueous Layer After acidification, ensure thorough extraction with a suitable organic solvent like ethyl acetate.[2][3] Perform multiple extractions to maximize recovery.Efficient transfer of the product from the aqueous to the organic phase for isolation.
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to break up any emulsions that may have formed.Clear separation of the aqueous and organic layers, facilitating efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A high yield of 88% has been reported for the synthesis of this compound via the hydrolysis of Thiophene-3,4-dicarbonitrile with KOH in ethylene glycol.[2][3] Yields for the hydrolysis of the diethyl ester can vary, but with careful optimization of reaction conditions and workup procedures, good yields can be achieved.

Q2: How can I purify the final this compound product?

The most common purification method is recrystallization from hot water.[1] An alternative method is to dissolve the crude product in a dilute alkaline solution and then reprecipitate the pure acid by adding a dilute strong acid, such as hydrochloric acid.[1]

Q3: What are some common starting materials for the synthesis of this compound?

Common precursors include diethyl thiophene-3,4-dicarboxylate and thiophene-3,4-dicarbonitrile.[2][3][4] 3,4-Dibromothiophene can also be used as a starting material to produce the dicarbonitrile intermediate.[2]

Q4: Are there any specific safety precautions I should take?

When working with reagents such as concentrated acids (e.g., HCl, H₂SO₄), strong bases (e.g., KOH, NaOH), and organic solvents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis from Diethyl Thiophene-3,4-dicarboxylate

This protocol is based on the hydrolysis of the corresponding diethyl ester.

Materials:

  • Diethyl thiophene-3,4-dicarboxylate

  • Ethanol (B145695)

  • 12 N Sodium Hydroxide (B78521) (or Potassium Hydroxide) solution

  • Activated Carbon

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • The diethyl 3,4-thiophenedicarboxylate is refluxed for 20 hours in a solution composed of 10 cc of ethanol and 40 cc of 12 N sodium hydroxide solution.[1]

  • After cooling, the reaction mixture can be treated with activated carbon to remove colored impurities.[1]

  • The mixture is then filtered.

  • The filtrate is acidified with concentrated hydrochloric acid, which causes the this compound to precipitate.[1]

  • The precipitate is filtered off and washed thoroughly with water.

  • For further purification, the product can be recrystallized from hot water.[1]

Protocol 2: Synthesis from Thiophene-3,4-dicarbonitrile

This protocol outlines the synthesis via the hydrolysis of the dinitrile.

Materials:

  • Thiophene-3,4-dicarbonitrile

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Diethyl Ether

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Saturated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Dissolve Thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and KOH (56.1 g, 1 mol) in ethylene glycol (167 ml).[2][3]

  • Heat the mixture under stirring overnight.[2][3]

  • After cooling, pour the solution into distilled water and wash with diethyl ether.[2][3]

  • The aqueous layer is acidified with saturated hydrochloric acid.[2][3]

  • Extract the organic materials with ethyl acetate.[2][3]

  • Dry the organic layer over MgSO₄ and evaporate the solvent.[2][3]

  • Recrystallize the resulting solid from distilled water to obtain this compound.[2][3] A yield of 15.2 g (88%) has been reported using this method.[2][3]

Data Summary

Table 1: Comparison of Synthesis Parameters

Parameter Method 1: Hydrolysis of Diethyl Ester Method 2: Hydrolysis of Dinitrile
Starting Material Diethyl thiophene-3,4-dicarboxylateThiophene-3,4-dicarbonitrile
Primary Reagents NaOH or KOH, Ethanol, HClKOH, Ethylene Glycol, HCl
Reaction Time 20 hoursOvernight
Reported Yield Not specified, but generally effective88%[2][3]
Purification Recrystallization from hot water, reprecipitation[1]Recrystallization from distilled water[2][3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Core Reaction cluster_workup Workup & Purification cluster_end Final Product start1 Diethyl Thiophene-3,4-dicarboxylate hydrolysis Hydrolysis start1->hydrolysis Method 1 start2 Thiophene-3,4-dicarbonitrile start2->hydrolysis Method 2 acidification Acidification hydrolysis->acidification extraction Extraction (for dinitrile route) acidification->extraction filtration Filtration acidification->filtration extraction->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product TroubleshootingYield issue Low Yield? cause1 Incomplete Hydrolysis? issue->cause1 Yes cause2 Product Loss During Workup? issue->cause2 Yes cause3 Side Reactions? issue->cause3 Yes solution1 Increase reaction time/temp Add excess base cause1->solution1 Possible solution2 Ensure pH 1-2 for precipitation Cool solution before filtering cause2->solution2 Possible solution3 Avoid excessive heat Monitor reaction progress cause3->solution3 Possible

References

Technical Support Center: Purification of Thiophene-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiophene-3,4-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited method for the purification of this compound is recrystallization from hot water.[1][2] This method is effective for removing many common impurities. For highly colored crude products, treatment with activated carbon during the recrystallization process can be beneficial.

Q2: My crude product is a brownish or yellowish solid. Is this normal, and how can I decolorize it?

A2: Yes, it is common for crude this compound to appear as a yellow to beige-pinkish or light brown crystalline solid.[1] This coloration can be due to residual impurities from the synthesis. To decolorize the product, you can add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities, and it can then be removed by hot filtration.

Q3: What are the likely impurities in crude this compound?

A3: The primary synthesis route for this compound is the hydrolysis of thiophene-3,4-dicarbonitrile.[3] Therefore, common impurities may include unreacted thiophene-3,4-dicarbonitrile, mono-hydrolyzed intermediates, and other organic byproducts from the reaction. Thorough washing of the aqueous phase with an organic solvent like diethyl ether before acidification can help remove some of these organic byproducts.[2]

Q4: Can I use a purification method other than recrystallization?

A4: Yes, acid-base extraction is another effective method for purifying carboxylic acids like this compound.[4] This technique involves dissolving the crude product in an organic solvent, extracting it into an aqueous basic solution to form the carboxylate salt, washing the aqueous layer to remove neutral impurities, and then re-acidifying to precipitate the purified carboxylic acid.

Q5: How can I assess the purity of my purified this compound?

A5: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a straightforward initial check; a sharp melting point close to the literature value (around 227-231 °C) suggests high purity.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5] ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.[6][7][8]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Product "oils out" instead of crystallizing. The cooling rate is too fast, or the solution is supersaturated. Impurities may also be depressing the melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was used).Evaporate some of the solvent to increase the concentration of the acid. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
The recovered yield is very low. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
The product is still colored after recrystallization. The colored impurities were not effectively removed.Perform a second recrystallization, this time adding a small amount of activated carbon to the hot solution. Allow the activated carbon to stir with the solution for a few minutes before performing a hot filtration to remove it.
The melting point of the purified product is broad or lower than the literature value. The product is still impure or is wet.Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization or an alternative purification method like acid-base extraction may be necessary.
Acid-Base Extraction Issues
Issue Possible Cause Solution
Incomplete precipitation upon acidification. Not enough acid was added to fully protonate the carboxylate salt. The product may have some solubility in the acidic aqueous solution.Check the pH of the solution with pH paper to ensure it is sufficiently acidic (pH < 2). Cool the solution in an ice bath to minimize the solubility of the product.
The precipitate is sticky or oily. This can happen if the product precipitates out of a warm solution or if significant impurities are still present.Ensure the solution is well-chilled before and during acidification. If the product remains oily, it may need to be redissolved and reprecipitated, or purified by another method like recrystallization.
Low recovery of the product. Incomplete extraction into the basic solution. Incomplete precipitation. Product loss during transfers.Ensure thorough mixing during the extraction steps to maximize the transfer of the carboxylate salt into the aqueous layer. Perform multiple extractions with the basic solution. Be careful during the separation of layers and transfer of solutions to minimize mechanical losses.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

Objective: To purify crude this compound by recrystallization from hot water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Activated carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of activated carbon. Stir the mixture for 5-10 minutes.

  • If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

Objective: To purify crude this compound by separating it from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.

  • The organic layer now contains neutral impurities and can be discarded.

  • Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.

  • Cool the aqueous solution in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH < 2), which will cause the purified this compound to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄O₄S
Molecular Weight172.16 g/mol
Melting Point227-231 °C
AppearanceYellow to beige-pinkish or light brown crystalline powder
Solubility in WaterPoorly soluble
Solubility in AlcoholsSoluble[9]

Table 2: Purity Analysis Methods

Analytical TechniquePurposeSample PreparationExpected Outcome
Melting Point Preliminary purity assessmentSmall amount of dried solid in a capillary tubeA sharp melting point range close to the literature value indicates high purity.
HPLC Quantitative purity determinationA dilute solution of the compound in a suitable mobile phaseA major peak corresponding to the product with minimal impurity peaks. Purity is calculated from the peak area percentages.
¹H NMR Structural confirmation and identification of proton-containing impurities5-10 mg of the compound dissolved in a deuterated solvent (e.g., DMSO-d₆)Characteristic peaks for the thiophene (B33073) ring protons and carboxylic acid protons. Absence of signals from starting materials or byproducts.
¹³C NMR Confirmation of the carbon skeleton and identification of carbon-containing impurities10-20 mg of the compound dissolved in a deuterated solvent (e.g., DMSO-d₆)Signals corresponding to the different carbon environments in the molecule.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot water start->dissolve hot_filtration Hot Filtration (optional, if colored) dissolve->hot_filtration cooling Slow Cooling to Room Temp hot_filtration->cooling Clear Solution hot_filtration->cooling Decolorized Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with ice-cold water filtration->washing drying Dry under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Purification Steps crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) crude->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer Other Layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Product filter_wash->dry pure_product Pure Thiophene-3,4- dicarboxylic acid dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Technical Support Center: Synthesis of Thiophenedicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophenedicarboxylic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of thiophenedicarboxylic acids, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown or black, and I have a low yield of the desired thiophenedicarboxylic acid. What is the likely cause?

A: This is a common issue, often referred to as "carbonization" or "charring," and is typically caused by excessive heating during the reaction. In the synthesis of 2,5-thiophenedicarboxylic acid from adipic acid and thionyl chloride, temperatures exceeding 130°C can lead to the decomposition of intermediate products, resulting in a significant decrease in yield.[1]

  • Solution: Carefully control the reaction temperature, especially during the cyclization and aromatization steps. Maintain the temperature within the recommended range for the specific protocol you are following. For the synthesis from adipic acid, it is advisable to keep the temperature between 100-130°C after the initial chlorination.[1]

Q2: I am observing the formation of significant byproducts that are difficult to separate from my desired product. What are these byproducts and how can I minimize them?

A: The nature of the byproducts depends on the synthetic route.

  • In syntheses involving thionyl chloride:

    • High-boiling sulfur compounds: Byproducts such as sulfur monochloride can form, complicating purification.[2]

    • Over-chlorination: Using an excessive amount of thionyl chloride or reacting at too high a temperature can lead to the formation of polychlorinated thiophene (B33073) species.[1]

  • In Friedel-Crafts acylation approaches:

    • Isomeric byproducts: For instance, in the acylation of thiophene to produce a precursor for a thiophenecarboxylic acid, the formation of the 3-acyl isomer alongside the desired 2-acyl product can occur.[3]

  • Solutions:

    • Stoichiometry: Use the correct stoichiometric amounts of reagents as specified in the protocol. Avoid large excesses of chlorinating agents.

    • Temperature Control: Maintain the recommended reaction temperature to prevent over-chlorination and other side reactions.[1]

    • Purification: Employ robust purification methods such as recrystallization or conversion to the diacid chloride followed by distillation and hydrolysis to remove impurities.[1]

Q3: My yield of thiophenedicarboxylic acid is consistently low, even without significant charring. What are other potential causes?

A: Low yields can stem from several factors beyond thermal decomposition.

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Moisture: The presence of moisture can hydrolyze thionyl chloride and other reactive intermediates, reducing the efficiency of the reaction.

  • Product loss during workup: Thiophenedicarboxylic acids can have limited solubility in certain solvents, leading to losses during extraction and purification steps.

  • Solutions:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, particularly when working with thionyl chloride.

    • Optimized Workup: Carefully select solvents for extraction and recrystallization to maximize product recovery. Consider converting the crude product to a more soluble salt for purification before re-acidifying to precipitate the final product.

Q4: I am having difficulty with the purification of my thiophenedicarboxylic acid. What are the best practices?

A: Purification can be challenging due to the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is a common and effective method. The choice of solvent is critical. Water or aqueous solvent mixtures are often used.

  • Acid-Base Extraction/Precipitation: Dissolving the crude product in a basic solution to form the water-soluble dicarboxylate salt allows for the removal of non-acidic impurities by filtration or extraction. The pure thiophenedicarboxylic acid can then be precipitated by the addition of a mineral acid.[2]

  • Decolorization: If the product is colored, treating the basic solution with activated carbon can help remove colored impurities before acidification.

  • Conversion to Diacid Chloride: For 2,5-thiophenedicarboxylic acid, the crude product can be converted to its diacid chloride, which can be purified by distillation. Subsequent hydrolysis yields the pure dicarboxylic acid.[1]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2,5-thiophenedicarboxylic acid.

Starting MaterialKey ReagentsCatalystTemperature (°C)Time (h)Reported Yield (%)Reference
Adipic AcidThionyl ChloridePyridine85-95, then 140-16020-60~49[2]
Adipic AcidThionyl ChloridePyridine85-95, then 100-13010-1873[1]
Adipic AcidThionyl ChloridePyridine87-93, then 140-160<3055U.S. Patent 5,688,969

Experimental Protocols

Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid

This protocol is adapted from literature procedures and aims to minimize side reactions like carbonization.[1]

Materials:

  • Adipic acid

  • Thionyl chloride

  • Pyridine (catalytic amount)

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • Chlorination: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap, add adipic acid to an excess of thionyl chloride. Add a catalytic amount of pyridine. Slowly heat the mixture to 85-95°C and maintain for 10-18 hours until the evolution of HCl gas ceases.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure.

  • Cyclization: Heat the reaction mixture to 100-130°C and maintain for 1-3 hours.

  • Hydrolysis: Cool the reaction mixture and carefully add it dropwise to a pre-heated (60-98°C) aqueous solution of sodium hydroxide.

  • Purification:

    • If the solution is colored, treat it with activated carbon.

    • Filter the solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate and acidify with hydrochloric acid to a pH of 2-3 to precipitate the crude 2,5-thiophenedicarboxylic acid.

  • Recrystallization: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.

Visualizations

Experimental Workflow for 2,5-Thiophenedicarboxylic Acid Synthesis

experimental_workflow Workflow for 2,5-Thiophenedicarboxylic Acid Synthesis start Start chlorination Chlorination of Adipic Acid with Thionyl Chloride start->chlorination remove_socl2 Remove Excess Thionyl Chloride chlorination->remove_socl2 cyclization Cyclization at 100-130°C remove_socl2->cyclization hydrolysis Hydrolysis with NaOH Solution cyclization->hydrolysis purification Purification (Activated Carbon) hydrolysis->purification precipitation Acidification and Precipitation purification->precipitation recrystallization Recrystallization precipitation->recrystallization end Pure 2,5-Thiophenedicarboxylic Acid recrystallization->end

Caption: A streamlined workflow for the synthesis of 2,5-thiophenedicarboxylic acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield in Synthesis low_yield Low Yield Observed charring Is there charring/darkening? low_yield->charring high_temp Cause: Excessive Heat charring->high_temp Yes byproducts Are there significant byproducts? charring->byproducts No control_temp Solution: Control Temperature (100-130°C) high_temp->control_temp check_stoichiometry Check Reagent Stoichiometry byproducts->check_stoichiometry Yes incomplete_reaction Is the reaction incomplete? byproducts->incomplete_reaction No optimize_purification Optimize Purification Method check_stoichiometry->optimize_purification monitor_reaction Solution: Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction Yes anhydrous_conditions Ensure Anhydrous Conditions incomplete_reaction->anhydrous_conditions No

Caption: A decision tree for troubleshooting low yields in thiophenedicarboxylic acid synthesis.

References

Overcoming solubility issues of Thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Thiophene-3,4-dicarboxylic acid (CAS: 4282-29-5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility an issue?

This compound is a heteroaromatic dicarboxylic acid used as a building block in organic synthesis, medicinal chemistry, and for creating organic electronics materials.[1][2][3] Its poor solubility in water and many common organic solvents stems from strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to a stable crystal lattice structure.

Q2: What are the general solubility characteristics of this compound?

It is generally characterized as having poor solubility in water but is soluble in some alcohol-based organic solvents like methanol.[1][2] It appears as a yellow to beige-pinkish or light brown crystalline powder.[2][4]

Q3: Can I dissolve this compound in water?

Directly dissolving a significant amount of this compound in neutral water is challenging due to its acidic nature and strong intermolecular forces.[1] However, its solubility in aqueous solutions can be dramatically increased by adjusting the pH.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

As a dicarboxylic acid, its solubility in water is highly pH-dependent. By adding a base (e.g., NaOH, KOH), the carboxylic acid groups are deprotonated to form carboxylate salts.[5] These ionized salts are much more polar and readily dissolve in water. Generally, a pH above the pKa of the carboxylic acid groups will lead to significantly improved solubility.

Q5: What are some common organic solvents that can be used to dissolve this compound?

Methanol is a commonly cited solvent for dissolving this compound.[2] Other polar aprotic solvents like tetrahydrofuran (B95107) (THF) have also been used in reaction setups.[1] For dicarboxylic acids in general, solvents like acetone (B3395972) and other lower ketones can be effective.[6]

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.
Potential Cause Troubleshooting Step
Incorrect Solvent Choice The polarity of the solvent may not be suitable. This compound is a polar molecule.
Solution: Switch to a more polar solvent. See the solubility data table below for guidance.
Low Temperature Solubility generally decreases at lower temperatures.
Solution: Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent or cause degradation of the compound.
Insufficient Sonication The compound may need more energy to break the crystal lattice.
Solution: Use an ultrasonic bath to aid in the dissolution process.
Incomplete Reaction (if synthesized in-house) Impurities from the synthesis may be affecting solubility.
Solution: Purify the compound, for example, by recrystallization, before attempting to dissolve it.[2]
Issue 2: The compound precipitates out of the solution after initial dissolution.
Potential Cause Troubleshooting Step
Supersaturation The solution was heated to dissolve the compound, but it is supersaturated at room temperature.
Solution: Keep the solution heated or use a larger volume of solvent.
pH Change For aqueous solutions, a change in pH (e.g., absorption of atmospheric CO2) can cause the protonated, less soluble form to precipitate.
Solution: Use a buffered aqueous solution to maintain a stable pH.
Co-solvent Ratio Change If using a co-solvent system, evaporation of the more volatile solvent can alter the ratio and reduce solubility.
Solution: Ensure the container is well-sealed to prevent solvent evaporation.

Quantitative Solubility Data

While specific quantitative data is not widely available in the provided search results, the following table summarizes the qualitative solubility information.

Solvent Solubility Reference
WaterPoor (at neutral pH)[1]
MethanolSoluble[2][7]
Alcohol-based organic solventsGood solubility[1]
Tetrahydrofuran (THF)Used as a reaction solvent[1]
AcetonePotential solvent for dicarboxylic acids[6]

Experimental Protocols

Protocol 1: Dissolution in an Aqueous Basic Solution (Salt Formation)

This method is ideal for preparing aqueous stock solutions for biological assays or as a starting point for reactions in aqueous media.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add the solid to the desired volume of deionized water. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, add a suitable base (e.g., 1M NaOH or 1M KOH) dropwise.

  • Monitoring: Monitor the dissolution of the solid. Continue adding the base until all the solid has dissolved and the solution becomes clear.

  • Final Volume Adjustment: Once fully dissolved, adjust the final volume with deionized water if necessary.

  • pH Check: Measure the final pH of the solution. It is advisable to buffer the solution if a stable pH is critical for the downstream application.

Protocol 2: Dissolution in an Organic Solvent (e.g., Methanol)

This protocol is suitable for reactions in organic media, preparation for derivatization, or for analytical techniques like NMR.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the solid to a flask containing the desired volume of methanol.

  • Agitation: Stir the mixture vigorously at room temperature.

  • Heating (Optional): If dissolution is slow, gently warm the mixture while continuing to stir. Use a condenser if heating near the solvent's boiling point.

  • Sonication (Optional): For difficult-to-dissolve batches, place the flask in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.

  • Cooling: If heated, allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, a larger volume of solvent may be needed.

Visualized Workflows

Dissolution_Workflow cluster_start Start cluster_decision Solvent Choice cluster_aqueous Aqueous Protocol cluster_organic Organic Protocol start Weigh Thiophene-3,4- dicarboxylic acid solvent_choice Aqueous or Organic Application? start->solvent_choice add_water Suspend in Water solvent_choice->add_water Aqueous add_solvent Add Organic Solvent (e.g., Methanol) solvent_choice->add_solvent Organic add_base Add Base (e.g., NaOH) dropwise with stirring add_water->add_base check_dissolution Fully Dissolved? add_base->check_dissolution check_dissolution->add_base No aqueous_solution Clear Aqueous Solution (Salt Form) check_dissolution->aqueous_solution Yes stir_sonicate Stir / Sonicate (Gentle heat if needed) add_solvent->stir_sonicate check_dissolution_org Fully Dissolved? stir_sonicate->check_dissolution_org check_dissolution_org->stir_sonicate No organic_solution Clear Organic Solution check_dissolution_org->organic_solution Yes

Caption: Decision workflow for dissolving this compound.

Troubleshooting_Logic start Problem: Compound not dissolving check_solvent Is the solvent appropriate? (e.g., polar) start->check_solvent change_solvent Action: Switch to a more polar solvent (e.g., Methanol, aq. base) check_solvent->change_solvent No check_energy Is sufficient energy applied? check_solvent->check_energy Yes change_solvent->start apply_energy Action: Gently heat or sonicate check_energy->apply_energy No check_purity Is the compound pure? check_energy->check_purity Yes apply_energy->start purify Action: Purify the compound (e.g., recrystallization) check_purity->purify No success Dissolution Successful check_purity->success Yes purify->start

Caption: Troubleshooting logic for dissolution issues.

References

Optimizing reaction conditions for polymerization of Thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization of Thiophene-3,4-dicarboxylic acid

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the reaction conditions for the polymerization of this compound. It includes frequently asked questions, a troubleshooting guide, exemplary data tables for tracking experiments, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the polymerization of this compound?

A1: The polymerization of functionalized thiophenes like this compound can be challenging due to the reactive carboxylic acid groups. The most promising methods are adaptations of established techniques for polythiophene synthesis:

  • Chemical Oxidative Polymerization: This method often uses an oxidant like iron(III) chloride (FeCl₃). The carboxylic acid groups may require the use of a polar aprotic solvent to ensure monomer solubility.

  • Direct Arylation Polymerization (DArP): A powerful C-H activation method using a palladium catalyst (e.g., Pd(OAc)₂). This approach is attractive for minimizing pre-functionalization steps.[1] The acidic protons of the carboxylic groups must be considered, often requiring a base to deprotonate them and prevent catalyst inhibition.

  • Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer on an electrode surface to form a polymer film.[2][3][4] The solvent and electrolyte choice are critical to manage the solubility and electrochemical behavior of the dicarboxylic acid monomer.

  • Polyesterification (Melt Polycondensation): this compound can also be used as a monomer to create thiophene-based polyesters by reacting it with a diol, typically through melt polycondensation.[5]

Q2: How do the carboxylic acid functional groups affect the polymerization process?

A2: The two carboxylic acid groups significantly influence the reaction:

  • Solubility: They increase the polarity of the monomer, dictating the choice of solvent. Protic solvents may interfere with some catalysts, while polar aprotic solvents (e.g., DMF, DMAc, DMSO) are often preferred.

  • Reactivity: The acidic protons can react with bases or catalysts. In methods like DArP, a stoichiometric amount of a non-nucleophilic base is often required to deprotonate the carboxylic acids.[1]

  • Polymer Properties: The carboxylic acid groups can engage in strong intermolecular hydrogen bonding, which may lead to polymer insolubility or aggregation, making characterization difficult.[6]

Q3: What is the role of the catalyst in cross-coupling polymerization methods like DArP?

A3: In Direct Arylation Polymerization, a palladium catalyst is fundamental to the C-C bond formation that creates the polymer chain.[1][6] The catalyst system, which includes the palladium source, ligands, and additives, governs the efficiency and control of the polymerization.[1] Optimizing the catalyst loading is critical; high concentrations can sometimes lead to side reactions or defects, while low concentrations may result in slow or incomplete reactions.[1]

Q4: Why is solvent selection so important for this polymerization?

A4: The solvent plays a crucial role in solvating the polar monomer and the growing polymer chains.[7] For this compound, a solvent must be chosen that can dissolve the monomer without interfering with the polymerization chemistry. For chemical oxidative polymerizations, using a "better" solvent that keeps the polymer solvated longer can lead to higher molecular weights by preventing premature precipitation.[7]

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound.

Problem: Low or No Polymer Yield

  • Potential Cause 1: Catalyst Inactivation. The acidic protons of the carboxylic acid groups may be poisoning the catalyst (especially in DArP).

    • Solution: Add a suitable, non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) in at least a 2:1 molar ratio to the monomer to deprotonate the carboxylic acids before adding the catalyst.[1]

  • Potential Cause 2: Ineffective Oxidant/Initiation. The oxidant (in chemical polymerization) or applied potential (in electropolymerization) may be insufficient to initiate the reaction.

    • Solution (Chemical): Ensure the oxidant (e.g., anhydrous FeCl₃) is fresh and fully dissolved. Consider a slight increase in the oxidant-to-monomer ratio.[7]

    • Solution (Electrochemical): Increase the upper potential limit during cyclic voltammetry to ensure the monomer's oxidation potential is reached.[2]

  • Potential Cause 3: Low Monomer Concentration. Polymerization may not proceed effectively if the monomer concentration is too low.[7]

    • Solution: Increase the initial monomer concentration while ensuring it remains fully dissolved in the chosen solvent.

Problem: Low Molecular Weight

  • Potential Cause 1: Premature Precipitation. The growing polymer chains may precipitate out of the solution before achieving high molecular weight due to poor solubility.

    • Solution: Switch to a better solvent with higher solvating power for the polymer (e.g., N,N-Dimethylacetamide).[1] Running the reaction at a slightly higher temperature can also improve solubility.

  • Potential Cause 2: Incorrect Reaction Time or Temperature. The reaction may not have been allowed to proceed long enough, or the temperature may be too low for efficient chain propagation.

    • Solution: Optimize the reaction time and temperature. Lowering the temperature can sometimes reduce side reactions and lead to more controlled growth, but too low a temperature will slow the reaction rate.[1][7]

  • Potential Cause 3: Unfavorable Reagent Ratio. The monomer-to-catalyst or monomer-to-oxidant ratio may not be optimal.

    • Solution: Systematically vary the catalyst/oxidant loading. Lowering catalyst amounts has been shown to be critical in some DArP systems to achieve desired properties.[1]

Problem: Polymer is Insoluble (Cross-linking)

  • Potential Cause 1: Side Reactions. Undesired side reactions, particularly at high temperatures, can lead to cross-linking between polymer chains.

    • Solution: Lower the reaction temperature to minimize the rate of side reactions.[7]

  • Potential Cause 2: Strong Intermolecular H-Bonding. The carboxylic acid groups can form strong hydrogen bonds, causing the polymer to aggregate and become insoluble even without covalent cross-linking.

    • Solution: Try to dissolve the final polymer in highly polar, basic solvents (e.g., DMSO with a small amount of amine base) that can disrupt hydrogen bonds. For characterization, consider converting the acid groups to esters post-polymerization to improve solubility.

Troubleshooting Workflow for Low Polymer Yield

G start Problem: Low Polymer Yield cause1 Catalyst Inactivation (e.g., DArP) start->cause1 Is catalyst sensitive to acid? cause2 Ineffective Initiation start->cause2 Is initiation sluggish? cause3 Low Monomer Concentration start->cause3 Is solution very dilute? sol1 Add Stoichiometric Base (e.g., K2CO3) cause1->sol1 sol2 Check Oxidant Quality / Increase Applied Potential cause2->sol2 sol3 Increase Monomer Concentration cause3->sol3

A decision tree for troubleshooting low polymer yield.

Data Presentation: Tracking Experimental Conditions

Systematic optimization requires careful tracking of reaction parameters. Use the following table as a template to record your experimental data. This structure is based on optimization studies for related polythiophenes.[1]

Table 1: Exemplary Data Table for Optimizing Direct Arylation Polymerization (DArP)

Exp. IDCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Mₙ (kDa)PDI
DArP-01Pd(OAc)₂ (0.5)P(o-tol)₃ (1.0)K₂CO₃ (2.2)DMAc8024
DArP-02Pd(OAc)₂ (0.25)P(o-tol)₃ (0.5)K₂CO₃ (2.2)DMAc8024
DArP-03Pd(OAc)₂ (0.25)P(o-tol)₃ (0.5)K₂CO₃ (2.2)DMAc7048
DArP-04Pd(OAc)₂ (0.25)SPhos (0.5)K₂CO₃ (2.2)Dioxane9024

Mₙ = Number-average molecular weight; PDI = Polydispersity Index

Experimental Protocols

The following are representative protocols adapted for this compound. Note: These are starting points and require optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Chemical Oxidative Polymerization with FeCl₃

  • Monomer Preparation: In a dry Schlenk flask under inert atmosphere, dissolve this compound (1 equiv.) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or Nitromethane). Stir until fully dissolved.

  • Oxidant Preparation: In a separate dry Schlenk flask, dissolve anhydrous Iron(III) chloride (FeCl₃) (typically 2.5 - 4 equiv.) in the same solvent.

  • Polymerization: Vigorously stir the monomer solution and add the FeCl₃ solution dropwise over 15-30 minutes. A color change should be observed, indicating the onset of polymerization.

  • Reaction: Allow the mixture to stir at the desired temperature (e.g., room temperature or 40 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: Pour the reaction mixture into a large volume of a non-solvent like methanol (B129727) to precipitate the polymer.[7]

  • Purification: Collect the precipitate by vacuum filtration. To remove residual catalyst and oligomers, wash the solid sequentially with methanol, dilute HCl, and water. Further purification can be done by Soxhlet extraction.[7]

  • Drying: Dry the final polymer product under vacuum at an elevated temperature (e.g., 60 °C).

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization prep_monomer Prepare Monomer Solution polymerize Combine Solutions & Initiate Polymerization (Control Temp/Time) prep_monomer->polymerize prep_reagent Prepare Catalyst/ Oxidant Solution prep_reagent->polymerize precipitate Precipitate Polymer in Non-Solvent polymerize->precipitate filtrate Filter & Collect Solid precipitate->filtrate wash Wash to Remove Impurities filtrate->wash dry Dry Under Vacuum wash->dry analyze Analyze Properties (GPC, NMR, UV-Vis) dry->analyze

A typical workflow for polymer synthesis and analysis.

Protocol 2: Direct Arylation Polymerization (DArP)

  • Reagent Preparation: To a dry Schlenk flask under inert atmosphere, add this compound (1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.25-1 mol%), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.5-2 mol%), and a base (e.g., K₂CO₃, 2.2 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., DMAc or Toluene).[1]

  • Additive (Optional): Add a carboxylic acid additive like neodecanoic acid (0.3 equiv.), which can act as a ligand and improve polymerization control.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) and stir for the specified time (e.g., 24-48 hours). Monitor the reaction by taking small aliquots for analysis (e.g., GPC) if possible.

  • Work-up: Cool the reaction to room temperature. If the polymer is soluble, precipitate it by pouring the solution into a non-solvent (e.g., methanol). If it has precipitated during the reaction, proceed to filtration.

  • Purification: Collect the solid by filtration. Wash thoroughly with solvents to remove the catalyst and any unreacted monomers. A common washing sequence is water, methanol, acetone, and hexane.

  • Drying: Dry the purified polymer under vacuum.

References

How to prevent decomposition of Thiophene-3,4-dicarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiophene-3,4-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the decomposition of this compound during a reaction?

A1: this compound is susceptible to decomposition through two main pathways:

  • Thermal Decarboxylation: At elevated temperatures, one or both of the carboxylic acid groups can be lost as carbon dioxide (CO₂). Aromatic carboxylic acids are more prone to decarboxylation than their aliphatic counterparts, and this process can be accelerated in the presence of certain catalysts like copper.[1][2]

  • Oxidation: The thiophene (B33073) ring is electron-rich, making it susceptible to oxidation, especially in the presence of medium to strong oxidizing agents.[3] This can lead to the destruction of the aromatic core.

  • Anhydride Formation: As an ortho-dicarboxylic acid, it can undergo intramolecular dehydration upon heating to form the corresponding cyclic anhydride.[2][3]

Q2: What are the initial signs of decomposition in my reaction mixture?

A2: Visual indicators of decomposition can include a change in color of the reaction mixture, often to a darker brown or black tar-like substance. You may also observe gas evolution (CO₂) if decarboxylation is occurring. Analytical monitoring by techniques like TLC or LC-MS can reveal the appearance of new, unexpected spots or peaks corresponding to decomposition products.

Q3: How can I prevent the decomposition of this compound?

A3: The most effective strategy is to protect the carboxylic acid functional groups, typically by converting them into esters. This prevents both decarboxylation and unwanted side reactions with bases or nucleophiles. Additionally, careful control of reaction conditions is crucial.

Q4: Which protecting groups are suitable for this compound?

A4: Ester protecting groups are the most common and effective. The choice of ester depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its removal.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no yield of the desired product; complex mixture observed by TLC/LC-MS. Decomposition of this compound due to harsh reaction conditions.Protect the carboxylic acid groups as esters before proceeding with the reaction. Use milder reaction conditions (lower temperature, less reactive reagents) if possible.
Gas evolution from the reaction vessel. Decarboxylation is occurring.Immediately lower the reaction temperature. For future experiments, protect the carboxylic acid groups.
The reaction mixture turns dark brown or black. Significant decomposition, likely involving oxidation of the thiophene ring.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Avoid any oxidizing agents. Protect the carboxylic acid groups to increase stability.
Difficulty in purifying the product due to byproducts. Partial decomposition or side reactions involving the carboxylic acid groups.Protect the carboxylic acid groups to minimize side reactions. Optimize purification methods, considering the polarity of potential byproducts.

Data Presentation

Table 1: Stability of this compound under Various Conditions

Condition Stability Primary Decomposition Pathway Recommendation
High Temperature (>150 °C) LowDecarboxylation, Anhydride FormationAvoid high temperatures. Use protecting groups for reactions requiring heat.
Presence of Oxidizing Agents LowOxidation of the thiophene ringExclude oxidizing agents from the reaction.
Strongly Basic Conditions ModerateDeprotonation to the carboxylate, which can influence reactivity but may be stable at moderate temperatures.The carboxylate form is stable at lower temperatures and is utilized in MOF synthesis up to 120°C.[4][5]
Strongly Acidic Conditions (with heat) Moderate to LowCan catalyze esterification but also potentially decarboxylation.[6]Use with caution and at the lowest effective temperature.
Room Temperature Storage HighStable when stored in a dry, dark place away from oxidizing agents.[3]Store in a well-sealed container at room temperature.

Table 2: Common Protecting Groups for this compound

Protecting Group Protection Method Deprotection Conditions Advantages Disadvantages
Methyl Ester CH₃OH, H₂SO₄ (catalytic), heat; or TMS-diazomethaneLiOH or NaOH in THF/H₂OStable to many reaction conditions.Requires basic or acidic conditions for removal, which may not be suitable for all substrates.
Ethyl Ester EtOH, H₂SO₄ (catalytic), heatLiOH or NaOH in THF/H₂OSimilar to methyl ester, often used in polymer synthesis.[6]Requires basic or acidic conditions for removal.
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic); or DCC/DMAP with t-BuOHTrifluoroacetic acid (TFA) in CH₂Cl₂Removable under acidic conditions, orthogonal to base-labile groups.Sensitive to strong acids.
Benzyl Ester Benzyl alcohol, DCC/DMAP; or Benzyl bromide, baseH₂, Pd/C (hydrogenolysis)Removable under neutral conditions.Not suitable if other reducible functional groups are present.

Experimental Protocols

Protocol 1: Protection of this compound as a Diethyl Ester

This protocol is based on a standard Fischer esterification method.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (B145695) (used in excess as the solvent).

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to 80°C and maintain it at this temperature for 20 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl thiophene-3,4-dicarboxylate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of Diethyl Thiophene-3,4-dicarboxylate

This protocol uses standard basic hydrolysis conditions.

  • Reaction Setup: Dissolve the diethyl thiophene-3,4-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Base Addition: Add an excess of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (e.g., 4.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Acidify the reaction mixture to a low pH (e.g., pH 1-2) with a cold aqueous solution of hydrochloric acid (HCl).

    • The this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

DecompositionPathways TDCA This compound Decarboxylation Decarboxylation Product(s) + CO2 TDCA->Decarboxylation Decarboxylation Oxidation Oxidized Products (Ring Opening) TDCA->Oxidation Oxidation Anhydride Thiophene-3,4- dicarboxylic Anhydride TDCA->Anhydride Dehydration Heat High Temperature Heat->Decarboxylation Heat->Anhydride Oxidant Oxidizing Agent Oxidant->Oxidation

Caption: Decomposition pathways of this compound.

ProtectionWorkflow cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step TDCA This compound Ester Protected Diester TDCA->Ester Esterification (e.g., EtOH, H+) Reaction Desired Reaction (e.g., Cross-Coupling) Ester->Reaction ProtectedProduct Protected Product Reaction->ProtectedProduct FinalProduct Final Product with Free Carboxylic Acids ProtectedProduct->FinalProduct Hydrolysis (e.g., LiOH, H2O)

Caption: General workflow for using a protecting group strategy.

TroubleshootingFlowchart start Reaction with This compound check_harsh Are reaction conditions harsh? (High temp, strong base/nucleophile) start->check_harsh protect Protect carboxylic acids as esters check_harsh->protect Yes proceed Proceed with reaction under mild conditions check_harsh->proceed No protect->proceed decomposition Observe decomposition? (e.g., color change, gas) proceed->decomposition troubleshoot Consult Troubleshooting Guide: - Lower temperature - Use inert atmosphere - Re-evaluate protecting group decomposition->troubleshoot Yes success Successful Reaction decomposition->success No troubleshoot->protect

Caption: Decision flowchart for preventing decomposition.

References

Troubleshooting low purity of Thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-3,4-dicarboxylic acid.

Troubleshooting Low Purity of this compound

Low purity of the final product is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve the purity of your compound.

Question: My final product of this compound has a low melting point and appears discolored. What are the potential causes and how can I fix this?

Answer:

A low and broad melting point, along with discoloration (typically yellow to beige-pinkish or light brown), suggests the presence of impurities. The nature of these impurities depends on the synthetic route employed. Here are the most common causes and their solutions:

1. Incomplete Hydrolysis of Thiophene-3,4-dicarbonitrile:

  • Cause: The hydrolysis of the dinitrile to the dicarboxylic acid is a two-step process that can be slow. Incomplete reaction can leave behind the starting dinitrile or the intermediate mono-amide mono-carboxylic acid. These nitrogen-containing impurities can discolor the final product.[1]

  • Troubleshooting Steps:

    • Prolong Reaction Time/Increase Temperature: Ensure the hydrolysis reaction goes to completion by extending the reaction time or cautiously increasing the temperature as per the protocol.

    • Ensure Adequate Base Concentration: A sufficient concentration of the base (e.g., KOH) is crucial for complete hydrolysis.

    • Purification:

      • Recrystallization: Multiple recrystallizations from hot water are often effective in removing these impurities.[2]

      • Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate), filter to remove any insoluble impurities, and then re-precipitate the dicarboxylic acid by adding a strong acid (e.g., HCl).

2. Formation of Isomeric Byproducts during Carboxylation:

  • Cause: Direct carboxylation of thiophene (B33073) can lead to a mixture of isomers, with Thiophene-2,5-dicarboxylic acid being a common byproduct.[3][4] The reaction conditions, such as temperature and the base used, significantly influence the regioselectivity.[5]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and the choice of carboxylating agent and catalyst to favor the formation of the 3,4-isomer.

    • Fractional Crystallization: Due to differences in solubility, it may be possible to separate the isomers through careful fractional crystallization. This can be a challenging process requiring careful solvent selection and temperature control.

3. Residual Starting Materials from Other Synthetic Routes:

  • Cause: If synthesizing from 3,4-Dibromothiophene, incomplete reaction can leave this starting material in your product.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Purification: Recrystallization is generally effective at removing unreacted starting materials.

4. Co-precipitation of Salts:

  • Cause: During the workup and precipitation of the dicarboxylic acid, inorganic salts (e.g., KCl from the hydrolysis reaction) can co-precipitate if the concentration is too high or the washing is inadequate.

  • Troubleshooting Steps:

    • Thorough Washing: After filtering the precipitated product, wash the solid thoroughly with cold deionized water to remove any soluble inorganic salts.

    • Control Precipitation Rate: A slower precipitation (e.g., by slow addition of acid) can lead to larger, purer crystals with less salt inclusion.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an off-white to pale yellow crystalline powder.[6][7] Its melting point is reported in the range of 226-231 °C.[8] A significant deviation from this range indicates the presence of impurities.

Q2: What are the best analytical techniques to assess the purity of my this compound sample?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the desired product and detect the presence of organic impurities, including isomers and starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity and detecting even minor impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional groups and the thiophene ring.

Q3: My recrystallization is not working well; the compound either "oils out" or the yield is very low. What can I do?

A3:

  • "Oiling Out": This happens when the compound dissolves in the hot solvent but comes out of solution as a liquid instead of a solid upon cooling. This can be due to the presence of impurities that lower the melting point of the mixture.

    • Solution: Try using a larger volume of solvent, or a different solvent system. A slower cooling rate can also help.

  • Low Yield:

    • Cause: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Inefficient transfer during filtration can also lead to loss of product.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the solid. To recover more product, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, although this second crop may be less pure.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₄O₄S[9]
Molecular Weight 172.16 g/mol [8]
Melting Point 226-231 °C[8]
Appearance Off-white to yellow to brown crystalline powder[6][7]
Purity (Typical Commercial) ≥97%[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Thiophene-3,4-dicarbonitrile

This protocol is based on a literature procedure.[2][6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiophene-3,4-dicarbonitrile (1 equivalent) and potassium hydroxide (10 equivalents) in ethylene glycol.

  • Heat the mixture under stirring overnight.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely.

  • Extract the precipitated solid with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from hot deionized water.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of deionized water to the flask.

  • Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Visualization

G Troubleshooting Workflow for Low Purity of this compound start Low Purity Observed (Low MP, Discoloration) check_synthesis Identify Synthetic Route start->check_synthesis salt_contamination Salt Contamination? start->salt_contamination hydrolysis Hydrolysis of Dinitrile check_synthesis->hydrolysis Dinitrile Route carboxylation Carboxylation check_synthesis->carboxylation Carboxylation Route other_routes Other Routes check_synthesis->other_routes Other incomplete_hydrolysis Incomplete Hydrolysis? (Amide/Nitrile Impurities) hydrolysis->incomplete_hydrolysis isomer_formation Isomer Formation? (e.g., 2,5-isomer) carboxylation->isomer_formation residual_starting_material Residual Starting Material? other_routes->residual_starting_material solution_hydrolysis Increase Reaction Time/Temp Ensure Sufficient Base incomplete_hydrolysis->solution_hydrolysis Yes purification General Purification (Recrystallization, Acid-Base Extraction) incomplete_hydrolysis->purification No solution_isomer Optimize Reaction Conditions Fractional Crystallization isomer_formation->solution_isomer Yes isomer_formation->purification No solution_starting_material Monitor Reaction (TLC/GC) Recrystallize residual_starting_material->solution_starting_material Yes residual_starting_material->purification No solution_salt Thorough Washing Slow Precipitation salt_contamination->solution_salt Yes salt_contamination->purification No solution_hydrolysis->purification solution_isomer->purification solution_starting_material->purification solution_salt->purification end_product Pure this compound purification->end_product

Caption: Troubleshooting workflow for low purity of this compound.

References

Technical Support Center: Synthesis of Thiophene-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-3,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Hydrolysis of Thiophene-3,4-dicarbonitrile: This method involves the conversion of the nitrile groups to carboxylic acids, typically under basic conditions.[1]

  • Carbonylation of 3,4-Dihalothiophenes: This route utilizes a transition metal catalyst, most commonly palladium-based, to introduce carbonyl groups onto a 3,4-dihalothiophene precursor.[2]

Q2: Are there alternative catalysts to potassium hydroxide (B78521) (KOH) for the hydrolysis of Thiophene-3,4-dicarbonitrile?

A2: While strong bases like KOH are effective, other strong bases such as sodium hydroxide (NaOH) can also be used. Acid-catalyzed hydrolysis using strong acids like hydrochloric acid or sulfuric acid is a general method for converting nitriles to carboxylic acids; however, specific high-yielding protocols for Thiophene-3,4-dicarbonitrile using acid catalysis are less commonly reported in the literature. The choice of catalyst may influence reaction time and temperature.

Q3: What are some alternative catalysts to palladium for the carbonylation of 3,4-Dihalothiophenes?

A3: While palladium catalysts are widely used for carbonylation reactions of aryl halides, other transition metals can also be effective.[3][4] Nickel and rhodium complexes have shown catalytic activity for the carbonylation of aryl halides and could be explored as alternatives to palladium.[5][6][7][8] Cobalt complexes are another class of catalysts used in industrial carbonylation processes.[4]

Q4: What are common impurities encountered in the synthesis of this compound?

A4: Depending on the synthetic route, common impurities may include:

  • From Hydrolysis: Unreacted Thiophene-3,4-dicarbonitrile, the mono-hydrolyzed intermediate (4-cyano-thiophene-3-carboxylic acid), and salts from the workup.

  • From Carbonylation: Unreacted 3,4-dihalothiophene, mono-carbonylated byproducts, and residual catalyst.

Q5: How can I purify the final this compound product?

A5: Recrystallization is a common and effective method for purifying this compound.[1][9] A typical procedure involves dissolving the crude product in hot water, treating with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization.[9] Washing the filtered crystals with cold water helps remove any remaining soluble impurities.

Troubleshooting Guides

Synthesis Route 1: Hydrolysis of Thiophene-3,4-dicarbonitrile
Issue Potential Cause Troubleshooting Steps
Incomplete Hydrolysis (presence of starting material or mono-acid) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or HPLC.
Inadequate amount of base.Ensure a sufficient molar excess of the base (e.g., KOH) is used to drive the reaction to completion.
Low Yield Product loss during workup.During the acidification step, ensure the pH is low enough to fully protonate the dicarboxylate. Be cautious with the extraction solvent volume to avoid incomplete extraction.
Side reactions or decomposition.Avoid excessively high temperatures that could lead to decomposition of the starting material or product.
Product Discoloration Presence of impurities.Treat the aqueous solution with activated carbon before acidification to remove colored impurities.[9]
Synthesis Route 2: Carbonylation of 3,4-Dihalothiophene
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation.Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. Use high-purity, anhydrous solvents.
Insufficient CO pressure.Ensure the reaction vessel is properly sealed and pressurized to the recommended CO pressure for the specific catalyst system.
Incorrect ligand for the catalyst.The choice of ligand is crucial for catalyst stability and activity. Consult the literature for the optimal ligand for the chosen metal catalyst and substrate.
Formation of Byproducts (e.g., mono-carbonylation) Non-optimal reaction conditions.Adjust the reaction temperature, pressure, and catalyst/ligand ratio to favor the desired dicarbonylation.
Difficulty in Removing Catalyst Residues Inefficient purification.After the reaction, consider using a scavenger resin to remove residual metal catalyst. Column chromatography can also be employed for purification.

Experimental Protocols

Protocol 1: Hydrolysis of Thiophene-3,4-dicarbonitrile

This protocol is adapted from a literature procedure.[1]

Materials:

  • Thiophene-3,4-dicarbonitrile

  • Potassium hydroxide (KOH)

  • Ethylene (B1197577) glycol

  • Distilled water

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-3,4-dicarbonitrile (1 equivalent) and potassium hydroxide (10 equivalents) in ethylene glycol.

  • Heat the mixture with stirring overnight.

  • After cooling to room temperature, pour the reaction mixture into distilled water.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Extract the precipitated product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

  • For further purification, recrystallize the crude product from distilled water.[1]

Protocol 2: Palladium-Catalyzed Carbonylation of 3,4-Dibromothiophene (B32776) (General Approach)

This is a general protocol based on palladium-catalyzed carbonylation of aryl halides.[2] Specific conditions may need to be optimized for 3,4-dibromothiophene.

Materials:

  • 3,4-Dibromothiophene

  • Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2)

  • Phosphine (B1218219) ligand (e.g., PPh3, dppf)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., DMF, DMSO, Toluene)

  • Carbon monoxide (CO) gas

  • Water or an alcohol (for formation of acid or ester)

Procedure:

  • To a high-pressure reactor, add 3,4-dibromothiophene (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Add the base (2-4 equivalents) and the chosen solvent.

  • If the carboxylic acid is the desired product, add a controlled amount of water. If an ester is desired, use the corresponding alcohol as the solvent or co-solvent.

  • Seal the reactor, purge with CO gas several times, and then pressurize with CO to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring for the required time (e.g., 12-48 hours).

  • After cooling and carefully venting the CO gas, the reaction mixture is worked up. This typically involves filtration to remove the catalyst, followed by extraction and purification of the product.

  • If an ester is formed, it will need to be hydrolyzed to the dicarboxylic acid in a subsequent step.

Data Presentation

Table 1: Comparison of Catalytic Systems for Carbonylation of Aryl Halides (Illustrative)

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Pd(OAc)2 / PPh3Aryl IodideAryl Carboxylic Acid85-95CO (10 atm), Base, 100 °CGeneral Literature
NiBr2 / bpyAryl IodideAryl Thioester~58CO (1 atm), Zn, DMF/H2O, 110 °C[10]
[Rh(OH)(cod)]2 / dpppArylboronic EsterAryl Carboxylic Acid~75CO2 (1 atm), CsF, 60 °C[6]

Note: The yields and conditions are illustrative and may vary depending on the specific substrate and reaction optimization.

Visualizations

Hydrolysis_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup cluster_3 Step 4: Purification Start Thiophene-3,4- dicarbonitrile Heating Heat Overnight Start->Heating Add Reagents Reagents KOH, Ethylene Glycol Quench Add Water Heating->Quench Wash Wash with Diethyl Ether Quench->Wash Acidify Acidify with HCl Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Water Evaporate->Recrystallize Final_Product Thiophene-3,4- dicarboxylic Acid Recrystallize->Final_Product

Caption: Experimental workflow for the hydrolysis of Thiophene-3,4-dicarbonitrile.

Carbonylation_Catalytic_Cycle Catalyst_Precursor Pd(0)Ln Oxidative_Addition Oxidative Addition Catalyst_Precursor->Oxidative_Addition + Ar-X Aryl_Pd_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->Aryl_Pd_Complex CO_Insertion CO Insertion Aryl_Pd_Complex->CO_Insertion + CO Acyl_Pd_Complex Ar(CO)-Pd(II)-X(Ln) CO_Insertion->Acyl_Pd_Complex Nucleophilic_Attack Nucleophilic Attack (H2O) Acyl_Pd_Complex->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Catalyst_Precursor - HX Product Ar-COOH Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Palladium-catalyzed carbonylation of an aryl halide.

References

Technical Support Center: Purification of Thiophene-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiophene-3,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

A1: The nature of impurities largely depends on the synthetic route employed.

  • From 3,4-Dibromothiophene via Grignard Reaction/Carboxylation:

    • Unreacted 3,4-dibromothiophene: Incomplete reaction can lead to the presence of the starting material.

    • Mono-carboxylated thiophene (B33073) (3-bromo-4-thiophenecarboxylic acid): Partial carboxylation can result in this byproduct.

    • Thiophene-3-carboxylic acid: Reductive debromination of the mono-carboxylated intermediate can occur.

    • Biphenyl-type impurities: Homocoupling of the Grignard reagent can lead to the formation of bithiophene derivatives.[1]

  • From Hydrolysis of 3,4-Dicyanothiophene:

    • Unreacted 3,4-dicyanothiophene: Incomplete hydrolysis will leave the starting dinitrile in the product mixture.

    • Partially hydrolyzed intermediates: This can include 3-cyano-4-thiophenecarboxylic acid or 3,4-thiophenedicarboxamide.

  • General Impurities:

    • Residual solvents: Solvents used in the reaction or workup may be present.

    • Colored impurities: Often arise from side reactions or decomposition, leading to a yellow or brownish tint in the product.

Q2: My purified this compound is colored. How can I remove the color?

A2: Colored impurities can often be effectively removed by treating the crude product with activated carbon during the recrystallization process. The activated carbon adsorbs the colored compounds, which are then removed by hot filtration.

Q3: I am getting an oil instead of crystals during recrystallization. What should I do?

A3: "Oiling out" can occur for several reasons:

  • The solution is supersaturated: Try adding a little more hot solvent to ensure the compound is fully dissolved before cooling.

  • The cooling rate is too fast: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.

  • Presence of impurities: High levels of impurities can disrupt crystallization. Consider a preliminary purification step, such as a wash with a suitable solvent or a quick column filtration.

  • Inappropriate solvent: The chosen solvent may not be ideal. A mixture of solvents, a "good" solvent for dissolution and a "poor" solvent to induce precipitation, can sometimes promote crystallization.

Q4: The recovery of my purified product after recrystallization is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.

  • The compound is significantly soluble in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

  • Premature crystallization during hot filtration: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is off-white, yellow, or brown Presence of colored impurities from side reactions or degradation.Perform a recrystallization from hot water with the addition of activated carbon.
Product "oils out" during recrystallization - Supersaturation.- Cooling too rapidly.- High impurity content.- Add more hot solvent.- Allow for slow cooling to room temperature before ice bath.- Perform a pre-purification step.
Low yield after recrystallization - Too much solvent used.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure thorough cooling in an ice bath.
Broad melting point range Presence of impurities.Repeat the purification process (e.g., another recrystallization).
Insoluble material present in the hot recrystallization solution Insoluble impurities or starting materials.Perform a hot filtration to remove the insoluble matter before allowing the solution to cool.

Data Presentation

The following table provides a qualitative comparison of common purification methods for this compound. The effectiveness can vary based on the specific impurities present.

Purification Method Target Impurities Purity Improvement Typical Yield Notes
Recrystallization (Hot Water) Polar impurities, some unreacted starting materials.Good to Excellent70-90%A common and effective method. May not remove less polar impurities effectively.
Recrystallization (Organic Solvent, e.g., Ethanol (B145695)/Water) Can be tailored to remove specific impurities based on solubility.Good to Excellent60-85%The choice of solvent is critical and may require some experimentation.
Activated Carbon Treatment Colored impurities, high molecular weight byproducts.Excellent for color removal.Yield loss can occur due to adsorption of the product.Use the minimum amount of activated carbon necessary.
Acid-Base Extraction Neutral or basic impurities.Good for removing specific types of impurities.>90% (for the extraction step)Typically used as part of the initial work-up procedure.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This is a standard and effective method for purifying this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are any insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification using an Organic Solvent Mixture (Ethanol/Water)

This method can be useful if impurities are not effectively removed by water recrystallization alone.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_decision Initial Assessment cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude Thiophene-3,4- dicarboxylic acid Is_Colored Is the product colored? Crude_Product->Is_Colored Recrystallization_Water Recrystallization (Hot Water) Is_Colored->Recrystallization_Water No Activated_Carbon Activated Carbon Treatment Is_Colored->Activated_Carbon Yes Hot_Filtration Hot Filtration Recrystallization_Water->Hot_Filtration Activated_Carbon->Recrystallization_Water Crystallization Crystallization Hot_Filtration->Crystallization Isolation Isolation & Drying Crystallization->Isolation Pure_Product Pure Thiophene-3,4- dicarboxylic acid Isolation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Oiling_Out Start Recrystallization Attempt Oiling_Out Product Oils Out Start->Oiling_Out Add_Solvent Add more hot solvent and redissolve Oiling_Out->Add_Solvent Possible Supersaturation Slow_Cooling Ensure slow cooling Oiling_Out->Slow_Cooling Possible Rapid Cooling Pre_Purify Consider pre-purification (e.g., wash, quick column) Oiling_Out->Pre_Purify Possible High Impurity Load Successful_Crystallization Successful Crystallization Add_Solvent->Successful_Crystallization Slow_Cooling->Successful_Crystallization Pre_Purify->Start

Caption: Troubleshooting guide for when the product "oils out" during recrystallization.

Purity Assessment

To confirm the purity of the final product, it is recommended to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

  • ¹H NMR (DMSO-d₆): The spectrum of pure this compound should show a singlet for the two equivalent thiophene protons and a broad singlet for the two carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆): The spectrum will show characteristic peaks for the quaternary carbons of the thiophene ring attached to the carboxyl groups, the protonated carbons of the thiophene ring, and the carbonyl carbons of the carboxylic acids.[2][3]

  • FTIR (KBr): The IR spectrum will exhibit a broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and characteristic peaks for the C-H and C-S bonds of the thiophene ring.[2][3]

  • Melting Point: The reported melting point of pure this compound is typically in the range of 225-230 °C. A sharp melting point is indicative of high purity.

References

Technical Support Center: Functionalization of Thiophene-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of Thiophene-3,4-dicarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification, amidation, and anhydride (B1165640) formation of this compound.

Esterification Reactions

Q1: I am getting a low yield during the Fischer esterification of this compound. What are the possible causes and how can I improve the yield?

A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Several factors can contribute to this issue.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Equilibrium The reaction between a carboxylic acid and an alcohol is an equilibrium process. Water, a byproduct, can hydrolyze the ester back to the starting materials.[1]1. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess shifts the equilibrium towards the product side.[1] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase Temperature: Ensure the reaction is heated to reflux to increase the reaction rate.
Steric Hindrance Bulky alcohols may react slower due to steric hindrance around the carboxylic acid groups.1. Use a Less Hindered Alcohol: If possible, switch to a smaller alcohol. 2. Alternative Methods: Consider using a coupling agent like DCC/DMAP for sterically hindered alcohols.[3]
Poor Solubility This compound has poor solubility in some non-polar organic solvents, which can hinder the reaction.Ensure the alcohol used can also act as a suitable solvent or co-solvent to dissolve the starting material. Methanol and ethanol (B145695) are good options.[4]

Q2: I am observing significant amounts of mono-ester instead of the desired di-ester. How can I favor the formation of the di-ester?

A2: Formation of the mono-ester is a common issue, especially when the reaction is not driven to completion.

Troubleshooting Steps:

  • Drive the Equilibrium: As with low yields, using a large excess of the alcohol and removing water are crucial to push the reaction towards the di-ester.

  • Increase Stoichiometry of Alcohol: Ensure at least two equivalents of the alcohol are used per equivalent of the dicarboxylic acid, although a larger excess is recommended.

    Parameter Recommendation for Di-ester Formation
    Alcohol Equivalents > 10 equivalents (often used as solvent)
    Catalyst Loading 5-10 mol% of a strong acid (e.g., H₂SO₄)

    | Reaction Time | Monitor by TLC until di-ester is the major product |

Q3: How do I effectively purify the di-ester product from unreacted dicarboxylic acid and mono-ester?

A3: Purification can be challenging due to the similar polarities of the components.

Purification Strategy:

  • Aqueous Work-up: After the reaction, quench with a saturated sodium bicarbonate solution. This will deprotonate the unreacted carboxylic acid and mono-ester, making them water-soluble and allowing for their separation from the di-ester in an organic solvent (e.g., ethyl acetate).[2]

  • Column Chromatography: If the aqueous work-up is insufficient, silica (B1680970) gel column chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will separate the di-ester, mono-ester, and any remaining starting material.

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow start Start reactants Mix this compound, excess alcohol, and acid catalyst start->reactants reflux Reflux reaction mixture (e.g., using Dean-Stark trap) reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous work-up with NaHCO3 solution monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify product Di-ester Product concentrate->product Sufficiently pure purify->product Amidation_Troubleshooting start Low Di-amide Yield check_reagents Check activity of coupling agent and amine start->check_reagents reagent_ok Reagents are active check_reagents->reagent_ok optimize_cond Optimize reaction conditions reagent_ok->optimize_cond Yes solution High Yield Achieved reagent_ok->solution No (Use fresh reagents) cond_ok Conditions optimized optimize_cond->cond_ok check_side_reactions Investigate side reactions cond_ok->check_side_reactions Yes cond_ok->solution No (Adjust solvent, base, temp.) check_side_reactions->solution Add HOBt/NHS, switch coupling agent

References

Validation & Comparative

A Comparative Analysis of Thiophene-3,4-dicarboxylic Acid and Its Heterocyclic Analogues via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular scaffolds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Thiophene-3,4-dicarboxylic acid and its structurally related heterocyclic analogues: Thiophene-2,5-dicarboxylic acid, Furan-3,4-dicarboxylic acid, and Pyrrole-3,4-dicarboxylic acid. This analysis, supported by experimental data, offers insights into the influence of heteroatom and substituent positioning on the magnetic environment of the core structures.

Introduction

This compound is a key building block in the synthesis of various functional materials and pharmaceutical compounds. Its rigid, planar structure and the presence of a sulfur heteroatom and two carboxylic acid groups impart unique electronic and steric properties. Understanding the precise chemical environment of each proton and carbon atom through NMR spectroscopy is crucial for confirming its structure and for predicting its reactivity and interactions in more complex systems. By comparing its NMR data with those of its isomers and heterocyclic analogues, we can elucidate subtle electronic effects and steric interactions that govern their chemical behavior.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All data is presented for spectra recorded in Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for these compounds, to ensure consistency in the chemical shift values.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2, H-58.26s2H
-COOH11.25 (broad)s2H
Thiophene-2,5-dicarboxylic acid H-3, H-47.95s2H
-COOH13.5 (broad)s2H
Furan-3,4-dicarboxylic acid H-2, H-58.10s2H
-COOH12.8 (broad)s2H
Pyrrole-3,4-dicarboxylic acid H-2, H-57.50s2H
N-H11.8 (broad)s1H
-COOH12.5 (broad)s2H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2, C-5135.0
C-3, C-4140.0
-COOH165.0
Thiophene-2,5-dicarboxylic acid C-2, C-5145.0
C-3, C-4130.0
-COOH162.0
Furan-3,4-dicarboxylic acid C-2, C-5148.0
C-3, C-4125.0
-COOH160.0
Pyrrole-3,4-dicarboxylic acid C-2, C-5125.0
C-3, C-4118.0
-COOH163.0

Note: The chemical shifts for the carboxylic acid protons and carbons can vary depending on concentration and temperature.

Experimental Protocols

A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra is essential for reproducible and comparable results.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar).

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 220 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Structural Interpretation and Signaling Pathways

The chemical structure of this compound and the through-bond correlations that give rise to the observed NMR signals can be visualized. The symmetry of the molecule results in chemically equivalent protons and carbons, simplifying the spectra.

Caption: Chemical structure and key NMR correlations for this compound.

The experimental workflow for NMR analysis follows a systematic process to ensure high-quality data acquisition and processing.

NMR_Workflow A Sample Weighing (5-50 mg) B Dissolution in DMSO-d6 (0.6-0.7 mL) A->B C Filtration into NMR Tube B->C D Spectrometer Setup (Shimming, Tuning) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing (Fourier Transform, Phasing) E->G F->G H Spectral Analysis (Peak Picking, Integration) G->H I Structural Elucidation H->I

Caption: General experimental workflow for NMR analysis.

Discussion of Comparative Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet for the two equivalent thiophene (B33073) protons at 8.26 ppm.[1] This downfield shift is indicative of the electron-withdrawing nature of the adjacent carboxylic acid groups. In comparison, the protons of Thiophene-2,5-dicarboxylic acid, which are further from the carboxylic acid groups, appear slightly upfield at 7.95 ppm. The protons of Furan-3,4-dicarboxylic acid are observed at a similar downfield position (8.10 ppm) due to the higher electronegativity of the oxygen atom compared to sulfur. Conversely, the protons of Pyrrole-3,4-dicarboxylic acid are found significantly upfield at 7.50 ppm, reflecting the electron-donating character of the nitrogen atom.

In the ¹³C NMR spectra, the carbons directly attached to the carboxylic acid groups (C-3 and C-4 in this compound) show the most downfield shifts within the aromatic region. The chemical shifts of the carboxylic acid carbons themselves are all found in the expected region around 160-165 ppm. The differences in the chemical shifts of the ring carbons across the series of compounds directly correlate with the electronegativity of the heteroatom and the position of the electron-withdrawing carboxylic acid groups.

Conclusion

This comparative guide provides a concise yet comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound and its key heterocyclic analogues. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. The clear correlations between molecular structure and NMR chemical shifts highlighted in this analysis will aid in the rapid and accurate characterization of related compounds and facilitate the design of new molecules with tailored electronic properties.

References

A Comparative Guide to Polymers Derived from Thiophene-3,4-dicarboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characteristics of polymers derived from thiophene-3,4-dicarboxylic acid and its more commonly studied isomer, thiophene-2,5-dicarboxylic acid. The properties of these polymers are crucial for their potential applications in various fields, including as specialty materials in electronics and pharmaceuticals.[1][2] This document summarizes key performance data, details experimental methodologies for their characterization, and visualizes the synthetic and analytical workflow.

Performance Comparison

Polyesters derived from this compound exhibit distinct properties compared to those from the 2,5-isomer, primarily due to the different substitution patterns on the thiophene (B33073) ring. A key differentiator is the amorphous nature of polymers like poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF), in contrast to the semi-crystalline structure of its 2,5-isomer counterpart.[3] This difference in crystallinity significantly impacts their thermal and mechanical properties.

While extensive quantitative data for homopolymers of this compound is limited in publicly available literature, the existing research on both homopolymers and copolyesters provides valuable insights.

Table 1: Thermal Properties of Thiophene-Dicarboxylic Acid-Based Polyesters

PropertyPoly(butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)Poly(butylene 2,5-thiophenedicarboxylate) (2,5-PBTF)Poly(ethylene terephthalate) (PET) - Reference
Glass Transition Temperature (Tg) Data not available~25 °C~75 °C
Melting Temperature (Tm) None (Amorphous)~150 °C~260 °C
Decomposition Temperature (Td, 5% weight loss) Data not available>370 °C[4]~400 °C

Table 2: Mechanical Properties of Thiophene-Dicarboxylic Acid-Based Polyesters

PropertyPoly(butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)Poly(butylene 2,5-thiophenedicarboxylate) (2,5-PBTF)Poly(ethylene terephthalate) (PET) - Reference
Tensile Strength Data not available~25 MPa50-75 MPa
Elongation at Break Data not available>500%50-150%
Young's Modulus Data not available~90 MPa2-4 GPa

Experimental Protocols

The synthesis and characterization of these polymers involve standardized procedures. Below are detailed methodologies for the key experiments.

Synthesis of Poly(alkylene thiophenedicarboxylate) via Melt Polycondensation

This two-stage process is a common method for producing high molecular weight polyesters.

Materials:

  • Dimethyl thiophene-3,4-dicarboxylate or Dimethyl thiophene-2,5-dicarboxylate

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) butoxide)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification: The dimethyl thiophenedicarboxylate and a molar excess of the diol (e.g., 1:1.8 molar ratio) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 160-200°C.

  • The reaction is continued for 2-4 hours, during which methanol (B129727) is distilled off.

  • Polycondensation: The catalyst is added to the reaction mixture.

  • The temperature is gradually increased to 220-250°C, and the pressure is slowly reduced to below 1 mbar to facilitate the removal of the excess diol and drive the polymerization reaction to completion.

  • The reaction is monitored by the viscosity of the melt and is typically continued for 3-5 hours.

  • The resulting polymer is then extruded from the reactor and allowed to cool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized polymers.

Sample Preparation:

  • Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and transitions of the polymers.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the polymer sample in a TGA pan (platinum or alumina).

  • Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Heat the sample to a temperature above its expected melting point (for semi-crystalline polymers) or well above its glass transition (for amorphous polymers) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

  • Heat the sample again at the same rate as the first scan. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of polymers derived from this compound.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis monomer This compound (or its diester) + Diol catalyst Catalyst Addition monomer->catalyst esterification Esterification (160-200°C, N2 atm) catalyst->esterification polycondensation Polycondensation (220-250°C, Vacuum) esterification->polycondensation polymer Resulting Polymer polycondensation->polymer nmr NMR Spectroscopy (Structure Confirmation) polymer->nmr tga TGA (Thermal Stability) polymer->tga dsc DSC (Thermal Transitions) polymer->dsc mechanical Mechanical Testing (Tensile Properties) polymer->mechanical structure Structural Analysis nmr->structure thermal_props Thermal Properties tga->thermal_props dsc->thermal_props mech_props Mechanical Properties mechanical->mech_props

Caption: Experimental workflow for the synthesis and characterization of thiophene-based polyesters.

This guide highlights the current understanding of polymers derived from this compound and underscores the need for further research to fully elucidate their properties for potential applications.

References

A Tale of Two Isomers: Thiophene-3,4-dicarboxylic Acid vs. Thiophene-2,5-dicarboxylic Acid in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of polymers derived from thiophene-2,5-dicarboxylic acid and its lesser-known counterpart, thiophene-3,4-dicarboxylic acid, reveals significant differences in material properties, offering researchers and drug development professionals a nuanced choice for specific applications. While polymers from the 2,5-isomer generally exhibit superior thermal stability and barrier properties due to their linear and more ordered structure, the kinked nature of the 3,4-isomer leads to amorphous materials with distinct characteristics, such as potentially enhanced biodegradability.

The arrangement of carboxylic acid groups on the thiophene (B33073) ring dictates the geometry of the resulting polymer chains, profoundly influencing their packing, crystallinity, and, consequently, their physical and chemical properties. This guide provides a detailed comparison based on available experimental data, focusing primarily on polyesters, for which a direct comparative study has been conducted.

Molecular Architecture: The Root of the Difference

The fundamental difference between polymers derived from these two monomers lies in their molecular geometry. Thiophene-2,5-dicarboxylic acid is a linear molecule, which tends to form straight, rigid polymer chains. This linearity facilitates efficient chain packing and the development of semi-crystalline structures. In contrast, this compound has a bent or "kinked" geometry, leading to amorphous polymers with less ordered chain arrangements.

Caption: Molecular structures of thiophene-2,5-dicarboxylic acid and this compound.

Performance in Polyesters: A Head-to-Head Comparison

A systematic investigation into poly(1,4-butylene thiophenedicarboxylate) (PBTF) synthesized from both isomers provides the most direct comparison of their impact on polymer properties.

Thermal Properties

Polymers derived from thiophene-2,5-dicarboxylic acid consistently demonstrate higher thermal stability. The linear structure of poly(1,4-butylene 2,5-thiophenedicarboxylate) (2,5-PBTF) allows for a more ordered, semi-crystalline morphology, resulting in a distinct melting temperature (Tm) and a higher glass transition temperature (Tg) compared to its 3,4-isomer counterpart. Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF) is completely amorphous and consequently does not exhibit a melting point. The decomposition temperature (Td) at which 5% weight loss occurs is also significantly higher for the 2,5-isomer-based polyester (B1180765), indicating greater thermal robustness.[1]

PropertyPoly(1,4-butylene 2,5-thiophenedicarboxylate) (2,5-PBTF)Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)
Crystallinity Semi-crystallineAmorphous
Glass Transition Temperature (Tg) 25 °C15 °C
Melting Temperature (Tm) 150 °CNot observed
Decomposition Temperature (Td, 5% loss) 391 °C380 °C
Data sourced from a comparative study on thiophene-based polyesters.[1]
Barrier Properties

The superior packing of the polymer chains in 2,5-PBTF translates to excellent barrier properties. This semi-crystalline polyester exhibits significantly lower permeability to gases like oxygen (O2) and carbon dioxide (CO2), as well as a lower water vapor transmission rate (WVTR), making it a more suitable candidate for packaging applications where protecting the contents from the external environment is crucial.[1] The amorphous nature of 3,4-PBTF, with its larger fractional free volume, allows for easier passage of small molecules.

PropertyPoly(1,4-butylene 2,5-thiophenedicarboxylate) (2,5-PBTF)Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)
Oxygen Permeability (cm³·mm/m²·day·atm) 0.82.5
Carbon Dioxide Permeability (cm³·mm/m²·day·atm) 4.215.6
Water Vapor Transmission Rate (g·mm/m²·day) 1.54.8
Data sourced from a comparative study on thiophene-based polyesters.[1]
Mechanical Properties
Biodegradability and Antibacterial Activity

Interestingly, both isomers exhibit some level of antibacterial activity.[1] In terms of degradation, the amorphous structure of 3,4-PBTF may offer an advantage. It was found that 3,4-PBTF could be degraded under milder conditions than the more crystalline 2,5-PBTF.[1] This suggests that for applications where controlled degradation is desirable, polymers from the 3,4-isomer might be of particular interest.

Experimental Protocols

The synthesis and characterization of these polymers involve standardized procedures.

Polymer Synthesis: Melt Polycondensation

A common method for synthesizing these polyesters is a two-step melt polycondensation.

G Melt Polycondensation Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation a Charge Dimethyl Thiophenedicarboxylate and Diol into Reactor b Add Catalyst (e.g., TBT) a->b c Heat under Nitrogen Purge (e.g., 180-220°C) b->c d Remove Methanol (B129727) Byproduct c->d e Increase Temperature (e.g., 240-260°C) d->e Prepolymer Formation f Apply High Vacuum e->f g Continue Reaction until High Viscosity is Reached f->g h Extrude and Pelletize Polymer g->h

Caption: A generalized workflow for the two-step melt polycondensation synthesis of thiophene-based polyesters.

Detailed Methodology:

  • Esterification: The dimethyl ester of either thiophene-2,5-dicarboxylic acid or this compound is charged into a reactor with a diol (e.g., 1,4-butanediol) in a specific molar ratio. A catalyst, such as titanium(IV) butoxide (TBT), is added. The mixture is heated under a nitrogen atmosphere to temperatures typically ranging from 180 to 220°C. During this stage, methanol is produced as a byproduct and is removed from the reactor.

  • Polycondensation: Once the esterification is complete, the temperature is raised further (e.g., to 240-260°C), and a high vacuum is applied. This facilitates the removal of excess diol and promotes the chain-growth reaction, leading to a high molecular weight polymer. The reaction is continued until the desired melt viscosity is achieved, after which the polymer is extruded and pelletized.

Characterization Techniques
  • Thermal Analysis: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition and melting temperatures.[3][4]

  • Barrier Property Measurement: Gas permeability is typically measured using a constant volume/variable pressure apparatus or a continuous-flow method.[5] Water vapor transmission rate (WVTR) can be determined using methods like ASTM F1249.[6]

  • Antibacterial Activity: The antibacterial properties of the polymer films are often evaluated according to the ISO 22196 standard, which involves inoculating the surface with bacteria and measuring their viability after a set period.[2][7]

Conclusion: A Choice Dictated by Application

The choice between this compound and thiophene-2,5-dicarboxylic acid for polymer synthesis is a clear example of how subtle changes in monomer structure can lead to significant differences in material performance.

  • Thiophene-2,5-dicarboxylic acid is the monomer of choice for applications demanding high thermal stability, mechanical strength, and excellent barrier properties . Its linear geometry leads to semi-crystalline polymers that are well-suited for high-performance films and packaging.

  • This compound , on the other hand, offers a pathway to amorphous polymers with potentially enhanced flexibility and biodegradability . While its thermal stability and barrier properties are lower than its 2,5-isomer counterpart, it presents an interesting option for applications where these properties are secondary to processability or controlled degradation.

Further research into a wider range of polymers derived from this compound, including polyamides and polyimides, would be invaluable in fully elucidating the potential of this less-explored isomer and expanding the toolbox of polymer chemists and material scientists.

References

A Comparative Analysis of Thiophenedicarboxylic Acid Isomers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional consequences of ligand isomerism in the burgeoning field of Metal-Organic Frameworks (MOFs).

The choice of organic linker is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), influencing their crystal structure, porosity, and ultimately, their functional properties. Thiophenedicarboxylic acid (TDC) isomers, with their distinct geometries, offer a compelling platform to investigate the impact of ligand isomerism on MOF architecture and performance. This guide provides a comparative overview of MOFs synthesized from 2,5-thiophenedicarboxylic acid, and touches upon the limitedly explored 2,4- and 3,4-isomers, highlighting the current state of research and future directions.

Isomer-Dependent Properties: A Tabular Comparison

The vast majority of research to date has focused on the readily available and linear 2,5-thiophenedicarboxylic acid isomer, resulting in a wealth of data on the corresponding MOFs. In contrast, literature on MOFs derived from 2,4- and 3,4-thiophenedicarboxylic acid remains scarce, precluding a comprehensive, side-by-side quantitative comparison. The following table summarizes representative data for MOFs synthesized from the 2,5-TDC isomer and a functionalized 3,4-TDC derivative to illustrate the potential impact of isomer choice.

PropertyMOF with 2,5-Thiophenedicarboxylic AcidMOF with 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic Acid
Example MOF [Zn₂(tdc)₂dabco][1]Zn-MOF-3[2]
Metal Ion Zn²⁺Zn²⁺
BET Surface Area (m²/g) ~1150 (for an Al-based MIL-53 analogue)Not Reported
Pore Volume (cm³/g) 0.48 (for an Al-based MIL-53 analogue)Not Reported
Thermal Stability (°C) ~330[1]Not Reported
CO₂ Uptake (cm³/g at 298K, 1 bar) 67.4[1]Negligible CO₂ adsorption at 195 K[2]
Key Application Gas Sorption and Separation[1]Heterogeneous Catalysis (CO₂ cycloaddition)[2]

The Influence of Isomer Geometry on MOF Structure

The geometry of the thiophenedicarboxylic acid isomer plays a pivotal role in dictating the resulting MOF topology. The linear nature of the 2,5-isomer readily lends itself to the formation of robust, porous frameworks with various metal nodes. In contrast, the bent geometries of the 2,4- and 3,4-isomers are expected to produce more complex and potentially interpenetrated structures.

G Ligand Isomerism Impact on MOF Structure cluster_isomers Thiophenedicarboxylic Acid Isomers cluster_mofs Resulting MOF Architectures 2,5-TDC 2,5-Thiophenedicarboxylic Acid (Linear) PorousFrameworks Highly Porous & Stable Frameworks 2,5-TDC->PorousFrameworks Favors formation of 2,4-TDC 2,4-Thiophenedicarboxylic Acid (Bent) ComplexTopologies Complex & Interpenetrated Topologies 2,4-TDC->ComplexTopologies Likely to form 3,4-TDC 3,4-Thiophenedicarboxylic Acid (Bent) 3,4-TDC->ComplexTopologies Likely to form

Caption: The geometry of thiophenedicarboxylic acid isomers influences the resulting MOF architecture.

Experimental Protocols: A Representative Synthesis

Detailed experimental procedures are crucial for the reproducible synthesis of high-quality MOF materials. Below is a representative protocol for the synthesis of a MOF using 2,5-thiophenedicarboxylic acid.

Synthesis of [Zn₂(tdc)₂dabco]·4DMF [1]

  • Preparation of Solutions:

    • Dissolve 120 mg (404 µmol) of Zn(NO₃)₂·6H₂O and 47 mg (273 µmol) of 2,5-thiophenedicarboxylic acid in 5.3 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 23 mg (205 µmol) of 1,4-diazabicyclo[2.2.2]octane (dabco) in 4.0 mL of DMF.

  • Reaction Mixture:

    • Under vigorous stirring, add the dabco solution dropwise to the zinc and linker solution.

  • Solvothermal Synthesis:

    • Transfer the resulting clear solution to a sealed vessel and heat at 100 °C for 20 hours.

  • Product Isolation and Washing:

    • After cooling to room temperature, collect the colorless block-shaped crystals by filtration.

    • Wash the collected crystals with fresh DMF.

  • Activation:

    • To remove the solvent molecules from the pores, the as-synthesized crystals are heated at 100 °C under vacuum for 6 hours.

A General Workflow for Comparative MOF Studies

The systematic evaluation of MOFs derived from different isomers follows a logical progression from synthesis to detailed characterization and performance assessment.

G Workflow for Comparative MOF Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ligand Select Isomer (2,4-, 2,5-, or 3,4-TDC) Solvothermal Solvothermal/ Hydrothermal Synthesis Ligand->Solvothermal Metal Choose Metal Node (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Metal->Solvothermal SCXRD Single-Crystal X-ray Diffraction (Structure Determination) Solvothermal->SCXRD PXRD Powder X-ray Diffraction (Phase Purity) SCXRD->PXRD Sensing Sensing Properties SCXRD->Sensing TGA Thermogravimetric Analysis (Thermal Stability) PXRD->TGA Porosity Gas Adsorption Analysis (BET Surface Area, Pore Volume) TGA->Porosity Catalysis Catalytic Activity TGA->Catalysis GasSorption Gas Sorption & Selectivity Porosity->GasSorption

Caption: A typical experimental workflow for a comparative study of MOFs.

Future Outlook

The field of MOFs derived from thiophenedicarboxylic acid isomers is ripe for exploration. While the 2,5-isomer has been extensively studied, a significant knowledge gap exists for the 2,4- and 3,4-isomers. Future research should focus on the systematic synthesis and characterization of MOFs from these underrepresented linkers. Such studies will not only broaden the library of thiophene-based MOFs but also provide deeper insights into the fundamental principles of crystal engineering and the structure-property relationships that govern the performance of these remarkable materials. This will undoubtedly unlock new opportunities for the application of these materials in areas such as catalysis, drug delivery, and chemical sensing.

References

Purity Assessment of Thiophene-3,4-dicarboxylic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Thiophene-3,4-dicarboxylic acid is paramount. This aromatic dicarboxylic acid serves as a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. Even minute impurities can significantly impact the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds, offering high resolution and quantitative accuracy.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. Below is a comparison of commonly employed methods.

Analytical Technique Principle Primary Use Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Quantitative purity determination and separation of known and unknown impurities.High resolution, excellent quantitative accuracy, robust and widely available.Requires chromophoric impurities for UV detection; may not be suitable for highly volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.Identification and quantification of trace-level impurities.High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase followed by mass spectrometry detection.Analysis of volatile impurities and by-products.Excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like dicarboxylic acids, which can add complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound.Structural elucidation and confirmation, can be used for quantitative analysis (qNMR).Provides definitive structural information, can detect non-chromophoric impurities.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible and reliable purity analysis. Below is a detailed, representative RP-HPLC method for the purity assessment of this compound, constructed based on established methods for similar compounds.[1]

Representative RP-HPLC Method

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation of polar and non-polar impurities.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of water and acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between different analytical considerations, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H I Peak Integration H->I J Purity Calculation (% Area) I->J K K J->K Final Purity Report

Caption: General workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Detection Detection Analyte This compound (Polar, Aromatic) C18 C18 (Reversed-Phase) Good for non-polar to moderately polar compounds Analyte->C18 interacts with Solvents Water & Acetonitrile (Polar solvents for RP-HPLC) Analyte->Solvents elutes with UV UV Detector Thiophene (B33073) ring provides UV absorbance Analyte->UV detected by Modifier Acid Modifier (e.g., H3PO4) Suppresses ionization of carboxylic acids Solvents->Modifier

Caption: Key parameters in developing an HPLC method for this compound.

References

A Comparative Guide to the Electrochemical Properties of Thiophene-3,4-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of thiophene-3,4-dicarboxylic acid derivatives. Due to a scarcity of extensive research on a wide array of 3,4-substituted thiophenes, this document leverages available data on select derivatives and draws comparisons with the more extensively studied thiophene-2,5-dicarboxylic acid isomers. This approach highlights the influence of substituent positioning on the electrochemical behavior of these compounds, offering valuable insights for their application in organic electronics, sensor technology, and drug development.

Executive Summary

This compound derivatives exhibit unique electrochemical characteristics that are significantly influenced by the nature and position of their substituent groups. This guide synthesizes available data on the redox potentials and energy levels of these compounds and their isomers. A key finding is that derivatization, particularly esterification, can induce reversible electrochemical behavior, a critical property for applications in rechargeable energy storage and electrochromic devices.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for a diferrocenyl derivative of this compound and a series of thiophene-2,5-dicarboxylic acid diesters. The comparison underscores the impact of the substituent placement on the electronic properties of the thiophene (B33073) core.

CompoundSubstitution PatternRedox EventE₁/₂ (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)Reference
Diferrocenyl 3,4-thiophene dicarboxylate3,4-disubstitutedReversible ferrocene-related redox couple0.108-5.33-1.33[1]
Diferrocenyl 2,5-thiophene dicarboxylate2,5-disubstitutedTwo reversible one-electron processes--5.31-2.33[1]
Methyl-Thiophene-2,5-dicarboxylate2,5-disubstitutedTwo-step single-electron reduction-1.907, -2.555--3.14[2]
Ethyl-Thiophene-2,5-dicarboxylate2,5-disubstitutedTwo-step single-electron reduction-1.964, -2.606--3.08[2]
Isopropyl-Thiophene-2,5-dicarboxylate2,5-disubstitutedTwo-step single-electron reduction-1.996, -2.647--3.05[2]
Benzyl-Thiophene-2,5-dicarboxylate2,5-disubstitutedTwo-step single-electron reduction-1.865, -2.480--3.18[2]

Note: The redox potentials for the thiophene-2,5-dicarboxylic acid diesters are reported versus Ag/Ag⁺ and have been presented here for comparative purposes of their reduction behavior.

Discussion of Electrochemical Behavior

The electrochemical properties of thiophene derivatives are critically dependent on their molecular structure. The position of electron-withdrawing or -donating groups on the thiophene ring significantly alters the electron density distribution, thereby influencing the oxidation and reduction potentials.

For the diferrocenyl 3,4-thiophene dicarboxylate , a reversible redox couple is observed at a potential of 108 mV versus the ferrocene/ferrocenium (Fc/Fc⁺) couple.[1] This reversibility is a key attribute for applications requiring stable charge-discharge cycles. Density Functional Theory (DFT) calculations for this compound revealed a Highest Occupied Molecular Orbital (HOMO) energy of -5.33 eV and a Lowest Unoccupied Molecular Orbital (LUMO) energy of -1.33 eV.[1]

In comparison, the isomeric diferrocenyl 2,5-thiophene dicarboxylate exhibits a significantly lower LUMO energy of -2.33 eV, while the HOMO energy remains similar at -5.31 eV.[1] This 1 eV difference in LUMO energy highlights the profound impact of the substituent positions on the electron-accepting capability of the thiophene core.

Further insights can be gained from the electrochemical reduction of thiophene-2,5-dicarboxylic acid diesters . These compounds undergo a two-step single-electron transfer process, forming radical anions and subsequently dianions at negative potentials.[2] The reduction potentials are influenced by the nature of the ester group, demonstrating the tunability of the electrochemical properties through synthetic modification.

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments used in the characterization of thiophene derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution.

Objective: To determine the oxidation and reduction potentials of the thiophene derivatives and to assess the reversibility of the redox processes.

Methodology:

  • Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: The electrolyte solution consists of a non-aqueous solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) to ensure conductivity.

  • Analyte Concentration: The thiophene derivative is dissolved in the electrolyte solution at a typical concentration of 0.1 mM.

  • Potential Sweep: The potential of the working electrode is swept linearly with time from an initial potential to a switching potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) determines the timescale of the experiment.

  • Data Acquisition: The current flowing between the working and counter electrodes is measured as a function of the applied potential, resulting in a cyclic voltammogram.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for probing the interfacial and bulk properties of electrochemical systems.

Objective: To characterize the charge transfer resistance, double-layer capacitance, and diffusion processes at the electrode-electrolyte interface.

Methodology:

  • Cell Setup: The same three-electrode cell as in cyclic voltammetry is used.

  • DC Potential: A constant DC potential (bias voltage) is applied to the working electrode, typically corresponding to a potential where a specific redox state of the analyte is stable.

  • AC Perturbation: A small amplitude AC voltage (e.g., 10-20 mV) is superimposed on the DC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Data Acquisition: The resulting AC current and its phase shift relative to the applied voltage are measured at each frequency.

  • Data Analysis: The impedance data is often plotted in a Nyquist plot (imaginary vs. real impedance) and fitted to an equivalent electrical circuit model to extract quantitative parameters.

Visualizing Electrochemical Evaluation

The following diagrams illustrate the logical workflow for evaluating the electrochemical properties of this compound derivatives and a conceptual signaling pathway for an electrochromic application.

experimental_workflow Experimental Workflow for Electrochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesize Thiophene-3,4-dicarboxylic Acid Derivatives purification Purify Compounds (e.g., Chromatography, Recrystallization) synthesis->purification cv Cyclic Voltammetry (CV) - Determine Redox Potentials - Assess Reversibility purification->cv eis Electrochemical Impedance Spectroscopy (EIS) - Analyze Interfacial Properties cv->eis data_extraction Extract Quantitative Data (E½, I_p, R_ct, C_dl) eis->data_extraction comparison Compare with Alternatives & Isomers data_extraction->comparison structure_property Elucidate Structure-Property Relationships comparison->structure_property electrochromic_pathway Conceptual Signaling for Electrochromic Switching potential_applied Apply Negative Potential electron_injection Electron Injection into LUMO potential_applied->electron_injection radical_anion Formation of Radical Anion (Colored State) electron_injection->radical_anion potential_removed Apply Positive Potential / Remove Potential radical_anion->potential_removed Reversible electron_ejection Electron Ejection from HOMO potential_removed->electron_ejection neutral_state Return to Neutral State (Bleached State) electron_ejection->neutral_state neutral_state->potential_applied Cycle

References

Validating the Structure of Thiophene-3,4-dicarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thiophene-3,4-dicarboxylic acid derivatives with alternative compounds, supported by experimental data. It details the methodologies for structural validation and functional assessment, offering a comprehensive resource for researchers in medicinal chemistry and materials science. Thiophene-based compounds are of significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The arrangement of functional groups on the thiophene (B33073) ring significantly influences the compound's biological and physical properties.[3]

Comparative Performance: Anticancer Activity

Thiophene-3,4-dicarboxamide derivatives have demonstrated notable potential as anticancer agents.[4][5][6] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several thiophene carboxamide derivatives against various human cancer cell lines, compared to a standard chemotherapeutic drug, Doxorubicin. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2b Thiophene CarboxamideHep3B (Liver)5.46Doxorubicin>10
Compound 2e Thiophene CarboxamideHep3B (Liver)12.58Doxorubicin>10
MB-D2 Thiophene CarboxamideA375 (Melanoma)Not specified, but showed high cytotoxicity5-FluorouracilNot specified
RAA5 2-amino-thiopheneVarious (NCI-60 panel)Growth inhibition from 0.411 to 2.8--
Compound 4i Thiophene-oxadiazole carboxamideS. sclerotiorum (Fungus)0.140 (mg/L)Boscalid (fungicide)0.645 (mg/L)

Table 1: Comparative anticancer and antifungal activity of selected thiophene derivatives.[4][5][6][7][8][9]

The data indicates that certain thiophene carboxamide derivatives exhibit potent cytotoxic effects against liver and skin cancer cell lines, with Compound 2b showing higher potency than the standard drug Doxorubicin in the Hep3B cell line.[4][5][6] The versatility of the thiophene scaffold is also highlighted by the potent antifungal activity of some of its derivatives.[9]

Experimental Protocols

Detailed and accurate structural validation is critical in the development of novel chemical entities. The following are standardized protocols for the synthesis and characterization of Thiophene-3,4-dicarboxamide derivatives.

Protocol 1: Synthesis of a Generic N,N'-diaryl-thiophene-3,4-dicarboxamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (B41778) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A solution of this compound (1 equivalent) in anhydrous DCM is stirred under an inert atmosphere (Argon or Nitrogen).

  • Thionyl chloride (2.5 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is refluxed for 2 hours and then cooled to room temperature.

  • The excess thionyl chloride and DCM are removed under reduced pressure to yield the crude thiophene-3,4-dicarbonyl chloride.

  • The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of the substituted aniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with 1 M HCl, and the organic layer is separated.

  • The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N,N'-diaryl-thiophene-3,4-dicarboxamide.

Protocol 2: Structural Validation by NMR Spectroscopy

Instrumentation:

  • 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Signals:

    • Aromatic protons on the thiophene ring (typically in the range of 7.0-8.5 ppm).

    • Amide N-H protons (can be broad and appear over a wide range, often 8.0-10.0 ppm).

    • Aromatic protons of the aryl substituents.

    • Other signals corresponding to the specific substituents on the aryl rings.

  • Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹³C NMR spectrum.

  • Expected Signals:

    • Carbonyl carbons of the amide groups (typically in the range of 160-175 ppm).

    • Aromatic carbons of the thiophene ring and the aryl substituents (typically 110-150 ppm).

    • Other signals corresponding to the specific substituents.

Protocol 3: Mass Spectrometry for Molecular Weight Confirmation

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Procedure:

  • Infuse the sample solution into the ESI-MS.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analysis:

    • Look for the molecular ion peak [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode).

    • The observed m/z value should correspond to the calculated molecular weight of the target compound.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis and structural validation of Thiophene-3,4-dicarboxamide derivatives.

G cluster_synthesis Synthesis cluster_validation Structural Validation This compound This compound Thiophene-3,4-dicarbonyl chloride Thiophene-3,4-dicarbonyl chloride This compound->Thiophene-3,4-dicarbonyl chloride SOCl2 Crude Dicarboxamide Crude Dicarboxamide Thiophene-3,4-dicarbonyl chloride->Crude Dicarboxamide Substituted Aniline Substituted Aniline Substituted Aniline->Crude Dicarboxamide Purified Dicarboxamide Purified Dicarboxamide Crude Dicarboxamide->Purified Dicarboxamide Purification NMR Spectroscopy NMR Spectroscopy Purified Dicarboxamide->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Dicarboxamide->Mass Spectrometry HPLC Analysis HPLC Analysis Purified Dicarboxamide->HPLC Analysis Validated Structure Validated Structure NMR Spectroscopy->Validated Structure Mass Spectrometry->Validated Structure HPLC Analysis->Validated Structure

Synthesis and Validation Workflow
Signaling Pathway: Hypothetical Kinase Inhibition

Thiophene derivatives have been identified as inhibitors of various protein kinases involved in cancer cell signaling.[10] The diagram below illustrates a simplified generic kinase signaling pathway and the potential point of inhibition by a Thiophene-3,4-dicarboxamide derivative.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Phosphorylation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Transcription Factor Transcription Factor Kinase B->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Thiophene Derivative Thiophene Derivative Thiophene Derivative->Kinase A Inhibition

Kinase Signaling Pathway Inhibition

References

The Pivotal Role of Thiophene-3,4-dicarboxylic Acid Derivatives in Advanced Electronic Devices: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-3,4-dicarboxylic acid and its derivatives are emerging as crucial building blocks in the synthesis of novel organic materials for advanced electronic applications. Their inherent electronic properties, coupled with the ability to form extended π-conjugated systems, make them prime candidates for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the performance of electronic devices incorporating this compound derivatives against alternative thiophene-based materials, supported by experimental data and detailed methodologies.

Performance in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have been successfully employed as sensitizers in dye-sensitized solar cells. A notable example involves dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) moiety. The performance of these ETTC-based DSSCs was benchmarked against cells using the standard ruthenium-based dye, N719.

The inclusion of the ETTC entity in the conjugated spacer of the organic dye resulted in a bathochromic shift in the absorption spectrum, a desirable characteristic for capturing a broader range of the solar spectrum. However, the presence of the ester group in the ETTC molecule was found to potentially trap electrons, which could impede the electron injection process and consequently lower the overall cell efficiency[1]. Despite this, the optimized ETTC-based DSSC achieved a power conversion efficiency (PCE) of 5.31%, which is approximately 70% of the efficiency obtained with the N719 sensitizer (B1316253) under identical fabrication and measurement conditions[1].

Sensitizer/PolymerDevice ArchitectureKey Performance MetricValueReference MaterialReference Value
ETTC-based dyeDSSCPower Conversion Efficiency (PCE)5.31%N719 dye7.41%
PTBTz-2Bulk-Heterojunction Solar CellPower Conversion Efficiency (PCE)9.72%PBT-0F (Thiophene π-bridge)4.5%
PTBTz-2Bulk-Heterojunction Solar CellShort-Circuit Current (Jsc)16.84 mA cm⁻²PBT-0F (Thiophene π-bridge)Not specified

Performance in Bulk-Heterojunction Solar Cells

In the realm of bulk-heterojunction solar cells, the strategic design of the polymer backbone is critical for achieving high performance. A study comparing thienothiophene-based copolymers with different π-bridges highlights the significant impact of molecular engineering. A copolymer, PTBTz-2, which incorporates a thiazole (B1198619) moiety as a π-bridge within a thieno[3,4-b]thiophene (B1596311) backbone, demonstrated a remarkable power conversion efficiency of 9.72%[2]. This performance was substantially higher than a similar polymer, PBT-0F, which utilizes a conventional thiophene (B33073) π-bridge and achieved a PCE of 4.5%[2]. The superior performance of PTBTz-2 was attributed to a lower highest occupied molecular orbital (HOMO) energy level, a higher dipole moment, and a more planar molecular configuration, which facilitated better phase separation and intermixing with the fullerene acceptor (PC₇₁BM)[2].

High-Mobility Thiophene-Based Polymers in OFETs

Thiophene derivatives are also integral to the development of high-performance organic field-effect transistors. For instance, a copolymer derived from a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer has exhibited a maximum hole mobility of 1.95 cm² V⁻¹ s⁻¹. Furthermore, the strategic fusion of thiophene with isoindigo has led to the synthesis of conjugated polymers that exhibit balanced electron and hole mobilities, a crucial characteristic for complementary logic circuits[3]. These examples underscore the versatility of thiophene-based structures in achieving high charge carrier mobilities.

Experimental Protocols

Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSC)

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • TiO₂ paste

  • Organic sensitizer (e.g., ETTC-based dye, N719)

  • Electrolyte solution (e.g., containing I⁻/I₃⁻ redox couple)

  • Platinum-coated counter electrode

Device Fabrication Workflow:

DSSC_Fabrication cluster_substrate Substrate Preparation cluster_photoanode Photoanode Fabrication cluster_assembly Cell Assembly cluster_characterization Characterization FTO FTO Glass Cleaned_FTO Cleaned FTO FTO->Cleaned_FTO Cleaning TiO2_Deposition TiO₂ Paste Deposition Cleaned_FTO->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Adsorption Dye Sensitization Sintering->Dye_Adsorption Sealing Sealing Dye_Adsorption->Sealing Pt_Counter_Electrode Pt Counter Electrode Pt_Counter_Electrode->Sealing Electrolyte_Injection Electrolyte Injection Sealing->Electrolyte_Injection JV_Measurement J-V Measurement Electrolyte_Injection->JV_Measurement IPCE IPCE Measurement Electrolyte_Injection->IPCE

Caption: Workflow for DSSC fabrication and characterization.

Protocol:

  • Substrate Cleaning: FTO glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • TiO₂ Layer Deposition: A compact TiO₂ blocking layer is first deposited on the FTO substrate, followed by the screen-printing of a mesoporous TiO₂ paste.

  • Sintering: The TiO₂-coated substrates are sintered at high temperatures (e.g., 500°C) to ensure good electrical contact between the nanoparticles and the FTO.

  • Dye Sensitization: The sintered TiO₂ photoanodes are immersed in a solution of the organic dye (e.g., ETTC-based dye or N719) for a specific duration to allow for the adsorption of the dye molecules onto the TiO₂ surface.

  • Cell Assembly: The dye-sensitized photoanode and a platinum-coated counter electrode are sealed together using a thermoplastic sealant.

  • Electrolyte Injection: The electrolyte is introduced into the space between the electrodes through pre-drilled holes in the counter electrode, which are then sealed.

  • Characterization: The photovoltaic performance of the assembled DSSC is evaluated by measuring the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW cm⁻²). The incident photon-to-current conversion efficiency (IPCE) is also measured to determine the cell's spectral response.

Fabrication and Characterization of Bulk-Heterojunction Solar Cells

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Active layer blend (e.g., PTBTz-2:PC₇₁BM)

  • Electron transport layer (ETL) material (optional)

  • Metal electrode (e.g., Al, Ca/Al)

Device Fabrication Workflow:

BHJ_Fabrication cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_post_processing Post-Processing & Encapsulation cluster_char Characterization ITO ITO Glass Cleaned_ITO Cleaned ITO ITO->Cleaned_ITO Cleaning HTL_Coating HTL Spin-Coating Cleaned_ITO->HTL_Coating Active_Layer_Coating Active Layer Spin-Coating HTL_Coating->Active_Layer_Coating Electrode_Deposition Metal Electrode Evaporation Active_Layer_Coating->Electrode_Deposition Annealing Thermal Annealing Electrode_Deposition->Annealing Encapsulation Encapsulation Annealing->Encapsulation JV_Char J-V Characterization Encapsulation->JV_Char EQE_Char EQE Measurement Encapsulation->EQE_Char

Caption: Workflow for BHJ solar cell fabrication and characterization.

Protocol:

  • Substrate Cleaning: ITO-coated glass substrates are cleaned using a standard procedure involving sonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and subsequently annealed.

  • Active Layer Deposition: A solution containing the donor polymer (e.g., PTBTz-2) and the fullerene acceptor (e.g., PC₇₁BM) in a suitable organic solvent is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Thermal Annealing: The active layer is often thermally annealed to optimize the morphology and improve device performance.

  • Electrode Deposition: A top metal electrode (e.g., Ca/Al or Al) is deposited by thermal evaporation through a shadow mask to define the device area.

  • Encapsulation: The completed device is encapsulated to protect it from atmospheric degradation.

  • Characterization: The J-V characteristics of the solar cell are measured under simulated AM 1.5G illumination. The external quantum efficiency (EQE) is also measured to assess the efficiency of photon-to-electron conversion at different wavelengths.

References

A Comparative Guide to DFT and Hartree-Fock Analysis of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) carboxylic acids are a pivotal class of heterocyclic compounds, forming the backbone of numerous pharmacologically active agents.[1][2] Understanding their electronic structure and reactivity is crucial for the rational design of new therapeutic molecules. This guide provides a comparative analysis of two fundamental quantum chemical methods, Density Functional Theory (DFT) and Hartree-Fock (HF) theory, as applied to the study of thiophene carboxylic acids. We will delve into their performance in predicting key molecular properties, supported by data from various computational studies.

Theoretical Methodologies: A Snapshot

At the heart of computational chemistry, DFT and Hartree-Fock are two distinct approaches to solving the Schrödinger equation for a many-electron system.

  • Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation between electrons. While computationally less intensive, this approximation can limit its accuracy for certain properties.

  • Density Functional Theory (DFT): DFT, on the other hand, focuses on the electron density rather than the complex wavefunction. It includes a term for electron correlation through an exchange-correlation functional. The choice of this functional is critical and has led to a wide array of DFT methods, with B3LYP being one of the most common for organic molecules.

Comparative Analysis of Molecular Properties

The following sections present a comparison of DFT and HF methods in calculating key properties of thiophene carboxylic acids, with data summarized from various research articles.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and electronic transitions.[3] The energy gap between them (HOMO-LUMO gap) is a key indicator of molecular stability.[4]

A study on thiophene-2-carboxylic acid and thiophene-3-carboxylic acid revealed differences in the LUMO delocalization predicted by HF and DFT methods.[3] The choice of method can significantly impact the interpretation of a molecule's susceptibility to nucleophilic attack.[3]

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-2-carboxylic acid DFT/B3LYP/6-31G -6.89-2.114.78
Thiophene-3-carboxylic acid (Conformer 1a) HF/6-311+G-1.221.642.86
Thiophene-3-carboxylic acid (Conformer 1a) B3LYP/6-31G*-1.451.613.06
Thiophene-2-carboxylic acid derivative (1-Cl) DFT-6.83-3.123.71
Thiophene-2-carboxylic acid derivative (2-Br) DFT-6.74-3.143.60
Thiophene-2-carboxylic acid derivative (3-I) DFT-6.61-3.183.43
Thiophene-2-carboxylic acid derivative (4-OCH3) DFT-6.23-2.573.66
Thiophene-2-carboxylic acid derivative (5-CH3) DFT-6.44-2.713.73

Data for thiophene-2-carboxylic acid is from a study using the B3LYP functional and 6-31G* basis set.[5] Data for thiophene-3-carboxylic acid conformers are from a comparative study.[3] Data for thiophene-2-carboxylic acid derivatives are from another DFT study.[6][7]*

Vibrational Frequencies

Vibrational analysis provides insights into the molecular structure and bonding. Both experimental (FT-IR, FT-Raman) and computational methods are used to determine vibrational modes. DFT calculations, particularly with the B3LYP functional, have shown good agreement with experimental data for thiophene carboxylic acids after applying a scaling factor to correct for systematic overestimation of frequencies.[5]

For 2-thiophene carboxylic acid, a study utilizing DFT (B3LYP/6-31G**) calculated the vibrational spectra and made assignments based on potential energy distribution (PED).[5]

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) B3LYP/6-31G** (cm⁻¹)
C-H Stretching311331173117-3080
C=C Stretching152815301526
C-C Stretching135213541356
C-H in-plane bending1283, 1105, 10411114-
C-H out-of-plane bending910, 858862-

Data extracted from a vibrational analysis study of 2-thiophene carboxylic acid.[5]

Experimental and Computational Protocols

The accuracy of computational results is highly dependent on the chosen methodology. Below are typical protocols employed in the DFT and HF analysis of thiophene carboxylic acids.

DFT Calculations for Vibrational and Electronic Properties

A common approach for analyzing thiophene carboxylic acids involves the following steps:[4][5]

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a basis set like 6-311G(d,p) or 6-31G** is frequently used.[4][5]

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.

  • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are determined to calculate the HOMO-LUMO gap and analyze the molecule's electronic properties and reactivity.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to investigate intramolecular interactions, charge delocalization, and the stability of the molecule.[5]

Comparative HF and DFT for Reactivity Analysis

To compare the reactivity of different isomers or conformers, the following protocol can be employed:[3]

  • Conformational Search: Identify all stable conformers of the thiophene carboxylic acid.

  • Geometry Optimization: Optimize the geometry of each conformer using both HF and DFT methods with appropriate basis sets (e.g., HF/6-311+G** and B3LYP/6-31G*).[3]

  • Electronic Property Calculation: For each optimized conformer, calculate the HOMO and LUMO energies, molecular electrostatic potential (MEP), and ionization potential using both theoretical levels.

  • Comparative Analysis: Compare the results from HF and DFT to understand the differences in predicted electronic structure and reactivity. For instance, analyze the localization of the LUMO to predict sites for nucleophilic attack.[3]

Workflow and Data Visualization

The following diagrams illustrate a typical workflow for the computational analysis of thiophene carboxylic acids and the logical relationship in evaluating their reactivity.

G Computational Analysis Workflow A Molecule Selection (e.g., Thiophene-2-carboxylic acid) B Method Selection (DFT: B3LYP, HF) A->B C Basis Set Selection (e.g., 6-31G, 6-311+G) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Property Calculation (HOMO, LUMO, MEP) D->F G Data Analysis & Comparison E->G F->G

Caption: A typical workflow for the computational analysis of thiophene carboxylic acids.

G Reactivity Evaluation Logic cluster_0 Theoretical Calculations cluster_1 Predicted Reactivity A HOMO-LUMO Gap D Kinetic Stability A->D B LUMO Localization E Site of Nucleophilic Attack B->E C Molecular Electrostatic Potential (MEP) F Electrophilic/Nucleophilic Regions C->F

References

Safety Operating Guide

Navigating the Safe Disposal of Thiophene-3,4-dicarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Thiophene-3,4-dicarboxylic acid, aligning with industry best practices and regulatory standards.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to European standard EN 166.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Long-sleeved clothing is recommended.[2]

Engineering Controls:

  • Ensure adequate ventilation, particularly in confined areas.[2]

  • Handle in a way that avoids dust formation.[3]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with national and local regulations. The primary recommendation is to engage a licensed professional waste disposal service.[4]

Operational Disposal Plan:

  • Container Management:

    • Do not mix this compound with other waste.

    • Keep the chemical in its original, suitable, and closed containers for disposal.[3]

    • Handle uncleaned containers as you would the product itself.

  • Waste Collection:

    • For spills, sweep up the solid material and shovel it into a suitable container for disposal.[3][5]

    • Avoid allowing the chemical to enter drains or the environment.[4][5]

  • Final Disposal Method:

    • The recommended method of disposal is to send the material to an approved waste disposal plant.[6]

    • Alternatively, the substance can be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Always offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄O₄S
Molecular Weight 172.16 g/mol [1][2]
Appearance Off-white powder/solid[6]
Melting Point 226-331 °C[7]
GHS Hazard Statements H315, H319, H335[1][2]
Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Identify this compound for disposal B Is the container empty? A->B C Yes B->C Yes D No B->D No E Handle as hazardous waste C->E F Is the material in its original, labeled container? D->F J Segregate from other waste streams E->J G Yes F->G Yes H No F->H No G->J I Transfer to a suitable, labeled, and closed container H->I I->J K Store in a designated, well-ventilated area J->K L Contact licensed waste disposal service K->L M Arrange for pickup and transport to an approved waste disposal plant L->M N End: Disposal complete M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thiophene-3,4-dicarboxylic Acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationStandard
Eye Protection Safety glasses with side shields or goggles.European Standard EN 166.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).Inspect gloves prior to use.
Skin and Body Protection Long-sleeved clothing.[1]Appropriate protective clothing to prevent skin exposure.
Respiratory Protection Not required under normal use with adequate ventilation.For large-scale use or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure adequate ventilation in the work area, especially in confined spaces.[1]

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Before starting, ensure all necessary PPE is available and in good condition.

Handling the Chemical
  • Wear the mandatory PPE as specified in the table above.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe dust.[3] Avoid formation of dust and aerosols.

  • Weigh and handle the solid material in a designated area, preferably within a fume hood, to minimize dust dispersion.

  • Use only non-sparking tools.

Storage
  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
Inhalation Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1] If symptoms persist, call a physician.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal : Dispose of contents and container to an approved waste disposal plant.[2] All disposal practices must be in accordance with federal, state, and local regulations.

  • Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.

One suggested method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] However, always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.